PPARα is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily. Its activity is central to gemfibrozil's effects [1].
Protein Structure: PPARα has four functional domains [1]:
Subcellular Localization: PPARα constantly shuttles between the cytoplasm and the nucleus. The presence of a ligand, such as this compound, promotes its accumulation within the nucleus, enabling its transcriptional activity [1].
The following diagram illustrates the core transcriptional mechanism of PPARα activation:
Core mechanism of PPARα activation: ligand binding, heterodimerization with RXR, binding to PPRE, and target gene transcription.
This compound demonstrates therapeutic potential in neurological diseases through PPARα-dependent and independent pathways, primarily by combating neuroinflammation, oxidative stress, and promoting cell survival [2].
Anti-inflammatory and Neuroprotective Signaling: this compound inhibits key pro-inflammatory transcription factors like NF-κB and AP-1 in glial cells, reducing the production of neurotoxic molecules like nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6) [2]. It also upregulates beneficial factors such as Gilal cell line-Derived Neurotrophic Factor (GDNF) in astrocytes and Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus [2]. Furthermore, this compound promotes mitochondrial health and reduces amyloid-beta plaques in Alzheimer's disease models [1] [2].
Alternative Receptor Mechanisms: In primary human microglia, this compound's anti-inflammatory effects are mediated not by PPARα, but by PPAR-β/δ. Antagonism or knockdown of PPAR-β/δ, but not PPARα or PPARγ, abrogates this compound's ability to suppress inflammation [3].
The diagram below summarizes the key neuroprotective pathways:
Key neuroprotective pathways of this compound, showing PPARα and PPAR-β/δ mediated effects that reduce inflammation and oxidative stress to promote neuronal survival.
The effects of this compound have been validated in diverse experimental models, from in vitro systems to animal models of disease.
Key Experimental Findings:
The table below summarizes quantitative data and experimental details from key studies.
| Disease Model | Experimental System | This compound Dose & Administration | Key Measured Outcomes | Proposed Mechanism | Source |
|---|
| General Neuroprotection | In vitro & in vivo models | Varies by model | • ↓ Activation of NF-κB, AP-1 • ↑ GDNF, BDNF, IL-1Ra • ↑ Mitochondrial pro-survival factors (PGC-1α, TFAM) | PPARα & PPAR-β/δ agonism | [2] | | Alzheimer's Disease | Mouse model | Not specified | ↓ Soluble & insoluble amyloid-β in hippocampus | Activation of autophagy-lysosomal pathway | [1] | | Parkinson's Disease | MPTP mouse model | Oral administration | • Protection of dopaminergic neurons • Improved locomotor ability • Regulation of striatal neurotransmitters | PPARα-mediated stimulation of GDNF in astrocytes | [2] | | Multiple Sclerosis | EAE mouse model | ~62 mg/kg/day, orally (in food) | • Significantly better clinical scores • Fewer demyelinating lesions • Immune shift from Th1 to Th2 | Upregulation of GATA-3, independent of PPARα | [4] [2] | | Spinal Cord Injury | Mouse contusion model | ~62 mg/kg/day, orally (pre/post-injury) | • Exacerbated locomotor deficits (in initial study) • Increased tissue pathology & T-cell infiltration | Context-specific adverse effects; mechanism unclear | [4] |
While preclinical data is promising, translating this compound's effects into clinical practice requires careful consideration.
Promising Therapeutic Applications: Based on robust preclinical data, this compound is considered a promising candidate for repurposing in several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Multiple Sclerosis, primarily for its anti-inflammatory and neuroprotective properties [1] [2].
Important Limitations and Safety:
This compound's mechanism of action is multifaceted, primarily acting as a PPARα agonist to regulate lipid metabolism and gene transcription. Its significant neuroprotective effects are largely attributed to its potent anti-inflammatory, anti-oxidant, and pro-survival activities in the nervous system, mediated through both PPARα and PPAR-β/δ pathways.
Future research should focus on:
Gemfibrozil is an FDA-approved fibric acid agent (fibrate) primarily used to manage hypertriglyceridemia, particularly in type IV and V hyperlipidemia, and to reduce the risk of coronary heart disease (Type IIb) in specific patient populations [1]. Its primary therapeutic value lies in addressing atherogenic dyslipidemia—a combination of high triglycerides, low HDL-C, and a preponderance of small, dense LDL particles.
Major clinical outcomes from landmark studies demonstrate its efficacy. The Helsinki Heart Study showed that in middle-aged men with dyslipidemia, this compound 600 mg twice daily for 5 years increased HDL-C by over 10% and reduced coronary heart disease incidence by 34% [2]. The VA-HIT trial further established that in men with established CHD, low HDL-C, and low LDL-C, this compound improved HDL-C and triglyceride levels and was associated with a 22% relative risk reduction in death from CHD or nonfatal myocardial infarction [2].
This compound's lipid-modifying effects are primarily mediated through its role as an agonist for the Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) [1]. Activation of this nuclear receptor triggers a cascade of genomic changes that coordinately alter lipid metabolism.
The following diagram illustrates the core pathways through which this compound exerts its effects on lipoprotein metabolism:
> Core signaling pathways of this compound mediated through PPAR-α activation.
This compound's effects on various lipid parameters have been quantified in multiple clinical studies. The table below summarizes key efficacy data from clinical trials and post-marketing observations:
Table 1: this compound Clinical Efficacy and Lipid Profile Modulation
| Lipid Parameter | Mean Change from Baseline | Clinical Context & Notes | Primary Source |
|---|---|---|---|
| Triglycerides (TG) | ▼ 35% - 60% [1] [4] | Most pronounced effect; crucial for preventing pancreatitis in very high TG. | Helsinki Heart Study [2] |
| HDL Cholesterol | ▲ 10% - 36% [1] [5] [2] | Increase due to stimulated synthesis of Apo AI and Apo AII. | J Clin Invest. 1985 [5] |
| LDL Cholesterol | ▼ ~8% (Variable) [2] | Effect is inconsistent; may increase in some patients with high baseline TG. | VA-HIT Trial [2] |
| Total Cholesterol | ▼ ~8% [2] | Reductions in VLDL contribute significantly to this effect. | Helsinki Heart Study [2] |
| VLDL | ▼ Significant reduction | Primary target; reduced via inhibited synthesis and enhanced clearance. | Drugs 1996 Review [4] |
Table 2: this compound vs. Fenofibrate: A Comparative Profile
| Parameter | This compound | Fenofibrate |
|---|---|---|
| Primary Lipid Indications | Very high TG, pancreatitis risk reduction [1] [6] | High TG, high LDL; mixed dyslipidemia [6] |
| Effect on LDL-C | Negligible or modest reduction [2] [6] | Significant reduction [7] [6] |
| Dosing Regimen | 600 mg orally twice daily, 30 min before meals [1] | Once daily [6] |
| Key Drug Interactions | Higher risk of myopathy with statins; contraindicated with simvastatin, repaglinide [1] | Also interacts with statins and anticoagulants, but may pose a lower relative risk for certain interactions [6] |
For researchers investigating the mechanistic effects of this compound, the following workflow outlines a foundational experimental approach based on methodologies from the literature:
> Experimental workflow for studying this compound's effects on HDL and triglyceride metabolism.
| Parameter | Description |
|---|---|
| Bioavailability | Close to 100% [1] [2] [3] |
| Protein Binding | >95% (95-99%) [4] [1] [2] |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours [4] [2] [3] |
| Elimination Half-Life (T½) | 1.3 - 1.5 hours [4] [5] [3] |
| Primary Metabolic Pathways | - Oxidation: Formation of hydroxymethyl and carboxyl metabolites [2]
This compound undergoes metabolism in the liver via several pathways, and its excretion involves both renal and biliary systems. The following diagram illustrates the journey of this compound through the body, from absorption to elimination, including the formation of its key metabolite.
The complexity of this compound's pharmacokinetics is largely defined by its metabolic fate and the activity of its metabolites.
For researchers, the methodologies used to characterize this compound's properties are critical. Here are summaries of key experimental approaches from the literature.
This protocol is designed to assess the impact of other drugs, like lopinavir-ritonavir, on this compound's pharmacokinetics [8].
This approach uses mechanistic modeling to predict interactions, requiring extensive in vitro data [6].
The disposition of this compound can be altered in patients with organ dysfunction, as shown in the table below.
| Population | Effect on this compound Pharmacokinetics | Clinical Recommendation |
|---|---|---|
| Renal Impairment | Elimination half-life prolonged to ~2.4 hours. No significant change in plasma levels, but urinary excretion of conjugates is reduced [7]. | Use with caution if baseline serum creatinine >2 mg/dL. Contraindicated in severe renal impairment [4] [3]. |
| Hepatic Impairment | Elimination half-life prolonged to ~2.1 hours. Urinary excretion of conjugated this compound may increase, suggesting impaired biliary excretion [7]. | Contraindicated in patients with hepatic or biliary dysfunction, including primary biliary cirrhosis [4] [3]. |
Gemfibrozil is classified as a fibric acid derivative and has a specific molecular structure that underpins its activity.
| Property | Description |
|---|---|
| Chemical Name | 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid [1] [2] |
| Molecular Formula | C₁₅H₂₂O₃ [2] |
| Molecular Weight | 250.33 g/mol [2] |
| CAS Number | 25812-30-0 [2] |
| Chemical Structure | A phenoxy ether linked to a dimethyl pentanoic acid chain [3]. |
The core structure of this compound, common to fibrates, is a fibric acid moiety (a carboxylate group) [3]. Key modifications that define this compound include:
The following diagram summarizes how specific structural features of this compound relate to its biological activity and pharmacokinetic properties.
This compound's structure-activity relationship highlights the role of distinct chemical groups in its function.
This compound's primary therapeutic effects are mediated through the activation of PPARα. The diagram below illustrates the key pathways regulated by this mechanism.
PPARα activation by this compound regulates multiple genes, leading to improved lipid profiles.
Understanding this compound's interaction with Human Serum Albumin (HSA) is crucial as it influences the drug's distribution and potential for interactions.
A high-resolution crystal structure (PDB: 7QFE) reveals that two this compound molecules bind to HSA, occupying the primary drug-binding sites known as Sudlow's site I (FA7) and Sudlow's site II (FA3-FA4) [1].
| Binding Site | Sudlow's Site I (FA7) | Sudlow's Site II (FA3-FA4) |
|---|---|---|
| HSA Subdomain | IIA | IIIA |
| Key Interactions | Salt bridge with R222; π-π interaction with F211; hydrophobic contacts with W214, L238, L481 [1]. | Hydrogen bonds with Y411 and S489; hydrophobic contacts with L423, L460, F488 [1]. |
| Binding Occupancy | ~74% [1] | 100% [1] |
Objective: To determine the binding affinity and stoichiometry of this compound to Human Serum Albumin. Materials:
This compound's structure-related properties directly impact its clinical drug interaction profile.
| Interaction Type | Affected Drugs | Structural & Mechanistic Basis |
|---|---|---|
| Protein-Binding Displacement | Warfarin, other highly albumin-bound drugs [1] [4] | Competition for Sudlow's binding sites, increasing free concentration of the co-administered drug [1]. |
| Metabolic Inhibition | Repaglinide, statins (e.g., simvastatin, lovastatin), dasabuvir [5] [1] [2] | This compound and its glucuronide metabolite are strong inhibitors of CYP2C8 and CYP2C9, and also inhibit UGT enzymes and OATP transporters, reducing clearance of co-administered drugs [2]. |
Beyond its lipid-lowering effects, this compound's structure confers additional biological activities:
Gemfibrozil's primary mechanism involves activating the Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α), a nuclear transcription factor. This activation leads to several transcriptional changes that collectively lower triglycerides and raise HDL-cholesterol levels [1] [2].
The diagram below illustrates the key metabolic pathways and effects triggered by PPAR-α activation.
This compound activates PPAR-α, modulating key genes to reduce triglycerides and increase HDL.
Key pharmacodynamic effects include [1] [3] [4]:
This compound is indicated as an adjunct to diet for specific dyslipidemias. The table below summarizes its primary therapeutic uses and key clinical evidence.
| Indication | Target Patient Population / Lipid Profile | Therapeutic Efficacy & Key Clinical Evidence |
|---|---|---|
| Severe Hypertriglyceridemia [1] [5] [6] | Types IV and V hyperlipidemia; patients at risk for pancreatitis (e.g., triglycerides >2000 mg/dL). | Reduces triglycerides by 30-60% [1] [3]. In a pediatric study, this compound reduced TGs by 56.8% and increased HDL by 20% [7]. |
| Primary Prevention of CHD [1] [5] | Type IIb hyperlipidemia without existing CHD; low HDL-c plus elevated LDL-c and TGs; inadequate response to other interventions. | Helsinki Heart Study: 34% reduction in CHD end points (fatal/nonfatal MI) over 5 years vs. placebo. Greatest risk reduction was in Type IIb patients [5]. |
| Secondary Prevention of CHD† [5] | Men with established CHD, low HDL-c (≤40 mg/dL), and moderately elevated LDL-c (≤140 mg/dL). | VA-HIT Trial: 22% reduction in death from CHD or nonfatal MI; 25% reduction in stroke risk vs. placebo over median 5.1 years [5]. |
| PI-Associated Hypertriglyceridemia [8] [9] [4] | HIV-infected patients on protease inhibitor therapy with elevated triglycerides. | Modest efficacy. One RCT showed a 1.57 mmol/L greater reduction in TGs vs. placebo, but only one patient achieved target TG levels [8] [9]. |
To evaluate this compound's efficacy in clinical trials, standardized protocols for lipid and metabolic assessment are used.
This protocol measures changes in fasting plasma triglycerides, the primary endpoint in most this compound studies [8].
This advanced protocol investigates the mechanism of action by measuring the synthesis rates of apolipoproteins [3].
This compound's safety profile is characterized by generally mild adverse effects but also includes several important contraindications and drug interactions.
| Safety Aspect | Key Details |
|---|---|
| Common Adverse Effects [1] [10] [6] | Dyspepsia (~20%), abdominal pain, diarrhea, nausea, fatigue, rash, headache, dizziness. |
| Serious Risks | • Myopathy/Rhabdomyolysis: Risk significantly increased when co-administered with statins (e.g., simvastatin is contraindicated), particularly in elderly and patients with renal impairment [1] [10]. • Gallstones: Increases cholesterol excretion into bile [1]. • Hepatic and Renal Effects: Contraindicated in pre-existing liver disease or severe renal impairment; can elevate liver enzymes and serum creatinine [1] [6]. | | Contraindications [1] [10] [6] | Severe hepatic or renal disease; gallbladder disease; hypersensitivity; concomitant use with repaglinide, dasabuvir, or simvastatin. | | Major Drug Interactions [1] [10] [6] | • Statins: Increased risk of myopathy; avoid with simvastatin; fenofibrate is a safer alternative for combination therapy. • Warfarin: Potentiates anticoagulant effect; reduce warfarin dose and monitor INR closely. • Repaglinide: Contraindicated due to increased repaglinide levels and risk of severe hypoglycemia. • OATP1B1 Substrates (e.g., rosuvastatin, atorvastatin): this compound inhibits this transporter, increasing systemic exposure to these drugs. |
The table below summarizes key quantitative data on gemfibrozil's binding and activation of PPARα, compared to other agonists.
| Agonist Name | Binding Affinity for PPARα (IC₅₀ or EC₅₀) | PPARα Transactivation Assay (EC₅₀) | Key Experimental Findings / Context |
|---|---|---|---|
| This compound | Not specified in search results | >25 µM (GAL4 transactivation assay) [1] | FDA-approved lipid-lowering drug. Reduces soluble and insoluble amyloid-beta in Alzheimer's mouse models [2]. |
| Fenofibric Acid (active metabolite of fenofibrate) | Could not be determined in fluorescence polarization assay [1] | 12 µM (GAL4 transactivation assay) [1] | A well-characterized PPARα ligand [1]. |
| BMS-687453 | 260 ± 80 nM (fluorescence polarization assay) [1] | 310 nM (GAL4 transactivation assay) [1] | Novel, high-affinity, selective PPARα agonist [1]. |
| BMS-711939 | 97 ± 25 nM (fluorescence polarization assay) [1] | 140 nM (GAL4 transactivation assay) [1] | Novel, high-affinity, selective PPARα agonist [1]. |
| WY-14643 | Information not in search results | Information not in search results | A potent and selective classical PPARα agonist used in research [3]. |
This compound's potential neuroprotective effects are mediated through PPARα activation, influencing various disease models as summarized below.
| Disease Model | Reported Efficacy of this compound | Proposed Mechanism of Action |
|---|---|---|
| Alzheimer's Disease | Reduced amyloid-beta in mouse hippocampus [2]. | Activation of the autophagy-lysosomal pathway [2]. |
| Multiple Sclerosis (EAE model) | Conflicting findings: effective in some studies [2] [4], ineffective in others via PPARα [4]. | Shifting T-cell response from pro-inflammatory Th1 to anti-inflammatory Th2; preservation of blood-brain barrier integrity via PPARβ/δ [2] [4]. |
| Spinal Cord Injury | Ineffective or worsened tissue pathology in mouse models [5]. | N/A - treatment was not beneficial in these studies [5]. |
| Late Infantile Batten Disease | Increased TPP1 enzyme activity in brain cells [6]. | PPARα/RXRα heterodimer binding to the Cln2/TPP1 gene promoter [6]. |
PPARα is a ligand-activated transcription factor. The diagram below illustrates the core mechanism of this compound-induced PPARα activation and gene regulation.
Core pathway of this compound-induced PPARα activation and gene regulation.
A critical finding for researchers is that This compound's therapeutic effects are not exclusively mediated by PPARα [4]. Studies in PPARα knockout mice have shown that its efficacy in preserving the blood-brain barrier and treating EAE can occur through PPARβ/δ (PPARδ) instead [4]. Furthermore, in spinal cord injury models, this compound either showed no benefit or worsened histopathological outcomes [5]. These findings highlight that this compound's effects are highly context-dependent, varying with the specific disease model and physiological conditions.
This method measured the binding affinity of novel agonists in the search results [1].
This describes an in vivo protocol from the search results [4].
Gemfibrozil (GFZ), a fibric acid derivative marketed as Lopid, is widely prescribed for the treatment of dyslipidemia, particularly hypertriglyceridemia. Beyond its therapeutic applications, this compound has gained significant importance in clinical pharmacology as a potent inhibitor of both the cytochrome P450 2C8 (CYP2C8) metabolizing enzyme and the organic anion-transporting polypeptide 1B1 (OATP1B1) drug transporter. This inhibitory profile has led to its increasing use in drug-drug interaction studies, necessitating reliable analytical methods for its quantification in various matrices including plasma and pharmaceutical formulations [1].
The development of robust high-performance liquid chromatography (HPLC) methods is paramount for accurate quantification of this compound in pharmaceutical quality control, pharmacokinetic studies, and therapeutic drug monitoring. This application note provides a comprehensive guide to the method development, validation, and practical application of HPLC-based analysis of this compound, incorporating experimental designs that comply with regulatory standards set forth by the International Conference on Harmonization (ICH) and other regulatory bodies [2] [3].
The development of a reliable HPLC method requires a structured approach that begins with a thorough understanding of the analyte properties and ends with a fully validated analytical procedure. This compound, with its aromatic ring and carboxylic acid functional group (pKa ≈ 4.7), exhibits characteristic UV absorption with a λmax at 276 nm and reasonable solubility in organic solvents, which guides the selection of appropriate detection and separation conditions [4]. The systematic development process comprises five critical stages: selection of HPLC method and initial system; selection of initial conditions; selectivity optimization; system parameter optimization; and method validation [2].
For this compound analysis, reversed-phase (RP) HPLC represents the most suitable chromatographic technique due to the compound's moderate polarity and aromatic nature. The initial method development should employ short columns (10-15 cm) with 3 or 5 μm packing particles to reduce method development time while providing shorter retention and equilibration times. A C18 bonded stationary phase is recommended as the primary choice for initial trials, with mobile phases typically consisting of aqueous buffers mixed with organic modifiers such as acetonitrile or methanol [2] [5].
The selection of initial conditions aims to achieve adequate retention for all analytes, with capacity factors (k') ideally between 0.5 and 15. For this compound analysis, binary mobile phase systems using acetonitrile/water or methanol/water combinations have demonstrated effectiveness. The solvent strength should be optimized to ensure proper elution patterns, with pH adjustment proving critical due to the compound's acidic nature. Mobile phase pH typically ranges from 4.0 to 5.0 to suppress ionization of the carboxylic acid group, thereby improving peak shape and retention characteristics [2] [5].
For detection, UV detection at wavelengths between 270-280 nm provides sufficient sensitivity for this compound quantification in pharmaceutical formulations, while fluorescence detection or mass spectrometry may be employed for enhanced sensitivity in biological matrices. The selection of internal standard represents another critical consideration, with deuterated this compound (GFZ-d6) offering significant advantages over conventional internal standards like ibuprofen or celecoxib, which patients might be taking concurrently, potentially leading to assay interference [1].
Table 1: Physicochemical Properties of this compound Relevant to HPLC Method Development
| Property | Characteristics | Impact on HPLC Method Development |
|---|---|---|
| Chemical Structure | Aromatic ring with carboxylic acid group | Enables UV detection; influences retention behavior |
| pKa | ~4.7 | Mobile phase pH critical for controlling ionization |
| λmax | 276 nm | Optimal detection wavelength |
| Solubility | Soluble in organic solvents, low in water | Suits reversed-phase chromatography with organic modifiers |
| Log P | ~4.30 | Indicates high hydrophobicity; guides solvent strength selection |
This protocol describes a precise and accurate reversed-phase HPLC method for the analysis of this compound in pharmaceutical tablets, adapted from Ulu (2006) with modifications based on more recent quality by design approaches [5] [6].
Standard Solution: Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a stock solution of 500 μg/mL. Prepare working standards by appropriate dilution with mobile phase to concentrations ranging from 0.5 to 3.0 μg/mL.
Tablet Sample Preparation: Weigh and powder not less than 20 tablets. Transfer an accurately weighed portion of the powder equivalent to about 50 mg this compound to a 100 mL volumetric flask. Add approximately 70 mL of methanol, sonicate for 15 minutes with occasional shaking, and dilute to volume with methanol. Filter through a 0.45 μm membrane filter, discard the first few mL, and use the subsequent filtrate for analysis after appropriate dilution [6].
System suitability should be verified before analysis using the following criteria:
The following diagram illustrates the complete sample preparation and analysis workflow:
This protocol describes a sensitive and selective LC/MS method for the determination of this compound in human plasma, suitable for pharmacokinetic studies and therapeutic drug monitoring [1].
Internal Standard Solution: Prepare a solution of deuterated this compound (GFZ-d6) in acetonitrile at a concentration of 10 μg/mL.
Plasma Sample Preparation: Transfer 125 μL of EDTA-anticoagulated human plasma to a clean tube. Add 25 μL of internal standard solution (GFZ-d6) and 250 μL of acetonitrile for protein precipitation. Vortex mix for 30 seconds and centrifuge at 13,000 × g for 5 minutes. Transfer the supernatant to a clean autosampler vial for analysis [1].
Prepare this compound stock solution at 1 mg/mL in methanol. Prepare working standards by serial dilution in drug-free plasma to concentrations ranging from 0.5 to 50 μg/mL. Process calibration standards alongside unknown samples using the sample preparation procedure described above.
Table 2: Chromatographic Methods for this compound Analysis
| Parameter | Method 1: RP-HPLC (Tablets) | Method 2: LC/MS (Plasma) | Method 3: HPLC with QbD Approach |
|---|---|---|---|
| Column | Phenomenex C18 (250 × 4.6 mm, 5 μm) | Sunfire C18 (2.1 × 50 mm, 5 μm) | C18 column (dimensions not specified) |
| Mobile Phase | Methanol:water (80:20, v/v) | 0.1% formic acid in 50:50 ACN/water | Acetonitrile:phosphate buffer pH-4 (59:41, v/v) |
| Flow Rate | 1.1 mL/min | 0.3 mL/min | 1.0 mL/min |
| Detection | UV 280 nm | MS (SIM m/z 251.51) | UV (wavelength not specified) |
| Linearity Range | 0.5-3.0 μg/mL | 0.5-50 μg/mL | Not specified |
| Retention Time | Not specified | Not specified | Optimized via CCD |
| Sample Matrix | Tablet formulations | Human plasma | Dosage form |
| Reference | [6] | [1] | [5] |
Analytical method validation provides documented evidence that the method is suitable for its intended purpose. For this compound HPLC methods, validation should be performed according to ICH Q2(R1) guidelines, addressing the following parameters [2] [3] [7]:
Specificity: The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. For this compound tablet analysis, specificity is demonstrated by the absence of interference from excipients at the retention time of this compound [6].
Linearity: The linearity of an analytical procedure is its ability to obtain test results directly proportional to the concentration of analyte in the sample within a given range. This compound methods typically demonstrate linearity with correlation coefficients (r²) ≥ 0.999 over the specified concentration range [3] [6].
Accuracy: Accuracy expresses the closeness of agreement between the value accepted as a true value or reference value and the value found. For this compound methods, accuracy is typically confirmed with recovery rates between 98-102% for pharmaceutical formulations and 85-115% for biological matrices [1] [6].
Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under prescribed conditions. It is considered at three levels: repeatability (intra-assay), intermediate precision (inter-day), and reproducibility. Acceptable precision for this compound methods is typically ≤2% RSD for pharmaceutical formulations and ≤15% for biological matrices [1] [6].
Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For this compound, LOD and LOQ values of 0.20 and 0.51 μg/mL, respectively, have been reported for HPLC-UV methods [6].
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For this compound methods, robustness should be evaluated for parameters such as mobile phase composition, pH, flow rate, and column temperature [4] [5].
Table 3: Method Validation Data for this compound Analytical Procedures
| Validation Parameter | RP-HPLC Method (Tablets) [6] | LC/MS Method (Plasma) [1] | UV Spectrophotometric Method (Microemulsions) [4] |
|---|---|---|---|
| Linearity Range | 0.5-3.0 μg/mL | 0.5-50 μg/mL | 0.02-0.09 mg/mL |
| Correlation Coefficient (r²) | >0.999 | Not specified | 0.9984 |
| Precision (RSD) | Intra-day: <1.74% Inter-day: <1.83% | Intra-assay: 1.6-10.7% Inter-assay: 4.4-7.8% | CV <5% | | Accuracy | Recovery >99.01% | Intra-assay: 85.6-108.7% Inter-assay: 89.4-104.0% | Recovery: 98-102% | | LOD | 0.20 μg/mL | Not specified | Calculated per ICH | | LOQ | 0.51 μg/mL | 0.5 μg/mL | Calculated per ICH | | Specificity | No interference from excipients | Specific in presence of plasma matrix | Specific in presence of microemulsion components |
The following diagram illustrates the complete method validation workflow and parameters:
Column Selection and Care: While C18 columns are most commonly used for this compound analysis, different manufacturers' columns may exhibit slightly different selectivity due to variations in silica base material, bonding chemistry, and endcapping processes. It is recommended to evaluate multiple columns during method development and specify the exact column used in the final method. To prolong column life, especially when analyzing biological samples, use guard columns or in-line filters to prevent particulate matter and strongly retained components from accumulating on the analytical column [2].
Mobile Phase Preparation: Consistent mobile phase preparation is critical for reproducible retention times and peak areas. Use HPLC-grade solvents and high-purity water (18 MΩ·cm resistivity). Filter all mobile phases through 0.45 μm or 0.22 μm membranes and degas thoroughly before use. For methods employing mass spectrometric detection, volatile buffers such as ammonium acetate or formic acid are preferred over non-volatile phosphate buffers [1] [2].
Sample Stability: Evaluate the stability of this compound in both standard solutions and sample matrices under various storage conditions. This compound solutions in methanol or acetonitrile are generally stable for several weeks when stored at -20°C, while plasma samples may require analysis within 24 hours when stored at 4°C or longer periods at -70°C for long-term storage [1].
Peak Tailing: Peak tailing is a common issue in this compound analysis due to its carboxylic acid group. To address this:
Retention Time Drift: If retention times are not stable, consider:
Poor Reproducibility: For issues with retention time or peak area reproducibility:
Recent advancements in this compound method development incorporate Analytical Quality by Design (AQbD) principles, which employ systematic experimental design to understand method robustness and establish method operable design regions. Patel et al. (2021) utilized a central composite design (CCD) to evaluate the combined effect of critical method parameters including buffer pH, percentage of organic phase, and flow rate on chromatographic responses such as retention time and theoretical plates [5].
This AQbD approach enables the development of more robust and reliable methods by scientifically understanding the interaction effects between multiple parameters and establishing a design space within which method adjustments can be made without requiring revalidation. For laboratories implementing this compound analysis for regulatory submissions, the AQbD approach provides enhanced method understanding and facilitates regulatory flexibility [5].
This application note provides comprehensive protocols for the HPLC analysis of this compound in both pharmaceutical formulations and biological matrices. The methods described have been validated according to ICH guidelines and demonstrate acceptable performance characteristics for accuracy, precision, specificity, and linearity across their respective concentration ranges.
The RP-HPLC method for tablet analysis offers a straightforward approach for quality control laboratories, while the LC/MS method provides the sensitivity and selectivity required for pharmacokinetic studies. Implementation of these methods with attention to the detailed protocols and troubleshooting guidance will enable reliable quantification of this compound for various applications in pharmaceutical analysis and clinical research.
1.0 Introduction Gemfibrozil (GFZ) is a fibric acid derivative widely used as a cholesterol-lowering agent [1]. The development of novel drug delivery systems, such as microemulsions, necessitates robust, simple, and cost-effective analytical methods for quality control and encapsulation efficiency studies. This application note details a validated UV spectrophotometric method for the specific quantification of this compound incorporated into microemulsion formulations. The method has been validated in accordance with the International Conference on Harmonisation (ICH) Q2(R1) and United States Pharmacopeia (USP) 39-NF34 guidelines, demonstrating suitability for its intended purpose [2] [1] [3].
2.0 Experimental Protocol
2.1 Materials and Reagents
2.2 Instrumentation
2.3 Formulation of this compound-Loaded Microemulsions The experimental workflow for preparing and analyzing the microemulsions is outlined below.
2.4 Analytical Method Validation Procedure The validation process systematically evaluates the method's performance against established criteria.
2.4.1 Linearity Prepare a stock solution of GFZ at 250 µg/mL in absolute ethanol. From this, prepare a series of standard solutions in triplicate across a concentration range of 0.02 to 0.09 mg/mL by diluting with absolute ethanol. Measure the absorbance of each solution at 276 nm using ethanol as a blank. Plot the average absorbance versus concentration and perform linear regression analysis [2] [1].
2.4.2 Precision
2.4.3 Accuracy (Recovery) Perform a standard addition recovery study by spiking a known amount of GFZ standard into a pre-analyzed microemulsion sample. The percentage recovery is calculated using the formula: Recovery (%) = (Found Concentration / Added Concentration) × 100 Acceptance criteria for recovery are typically between 98% and 102% [1].
2.4.4 Specificity Assess specificity by comparing the UV spectra of:
2.4.5 Limits of Detection (LOD) and Quantitation (LOQ) The LOD and LOQ are calculated from the calibration curve data using the formulas:
2.4.6 Robustness Determine the method's robustness by deliberately introducing small changes in analytical parameters, such as:
2.5 Determination of Encapsulation Efficiency (EE) To determine the extent of GFZ incorporation into the microemulsion, ultracentrifuge a weighed amount (e.g., 1 g) of the GFZ-loaded microemulsion at 15,000 rpm for approximately 20 minutes. Measure the concentration of free, unentrapped GFZ in the supernatant using the validated UV method. Calculate the encapsulation efficiency using the formula: EE (%) = [(Total GFZ Added - Free GFZ) / Total GFZ Added] × 100 [1].
3.0 Validation Results and Data The method was successfully validated, with all parameters meeting ICH and USP acceptance criteria. The key quantitative results are summarized below.
Table 1: Summary of Method Validation Parameters for this compound Quantification
| Validation Parameter | Experimental Results | Acceptance Criteria |
|---|---|---|
| Wavelength (λmax) | 276 nm | N/A |
| Linearity Range | 0.02 - 0.09 mg/mL | N/A |
| Coefficient of Determination (R²) | 0.9898 - 0.9984 [2] [1] [3] | R² > 0.98 |
| Precision (CV%) | < 5% [2] [1] [3] | CV% < 5% |
| Accuracy (Recovery %) | 98 - 102% [1] | 98 - 102% |
| Specificity | No interference from blank microemulsion [1] | No interference |
| Robustness | CV% < 5% under varied conditions [2] [1] | CV% < 5% |
4.0 Discussion The validated UV method presents a straightforward, cost-effective, and reliable alternative to more complex techniques like HPLC or LC-MS [4] for the quantification of this compound in microemulsions. The method demonstrated excellent linearity within the specified range, with R² values consistently above 0.989. High precision and accuracy, evidenced by low CV% and recovery values within 98-102%, ensure the method's reliability for routine analysis. Furthermore, the method was shown to be specific for this compound in the presence of microemulsion excipients and robust against minor procedural variations.
5.0 Conclusion This application note provides a comprehensively validated protocol for the quantification of this compound in microemulsion formulations using UV spectrophotometry. The method complies with ICH and USP guidelines, proving it to be linear, precise, accurate, specific, and robust. This protocol is directly applicable for researchers and scientists in pharmaceutical development for quality control, stability testing, and determining the encapsulation efficiency of this compound in novel microemulsion-based drug delivery systems.
6.0 References
This compound, chemically known as 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid, is a fibrate-class medication primarily used as a lipid-regulating agent for the treatment of hypertriglyceridemia (type IV) and hyperlipidemia (type III). It functions by activating peroxisome proliferator-activated receptors (PPARs), primarily the PPARα isoform, resulting in reduced serum triglycerides and very low-density lipoprotein (VLDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol. Despite its therapeutic efficacy, this compound faces significant bioavailability challenges due to its poor aqueous solubility (0.01 mg/mL), which is a common limitation for Biopharmaceutical Classification System (BCS) Class II drugs like this compound that have low solubility but high permeability.
Nanocrystal technology has emerged as a robust formulation strategy to overcome solubility-limited bioavailability issues. Pharmaceutical nanocrystals are defined as crystalline drug particles with dimensions typically in the nanometer range (1-1000 nm). The wet milling technique represents a well-established top-down approach for producing drug nanocrystals, where larger drug crystals are reduced to nanoscale dimensions through mechanical energy input in the presence of appropriate stabilizers. This technology offers multiple advantages:
Table 1: Key Characteristics of this compound and Its Nanocrystal Formulation
| Parameter | Conventional this compound | This compound Nanocrystals |
|---|---|---|
| Solubility in Water | 0.01 mg/mL | Significantly enhanced (study demonstrated notable increase) |
| Particle Size | Micrometer range (typically >10 μm) | Nanometer range (approximately 238 nm achieved) |
| Dissolution Rate | Limited by poor solubility | Significantly enhanced due to increased surface area |
| Bioavailability | Limited by dissolution rate | Expected improvement due to enhanced dissolution |
| Formulation Type | Immediate release tablets | Nanosuspension (can be further processed) |
The successful production of stable this compound nanocrystals via wet milling depends heavily on the careful selection of excipients and their optimal ratios. Based on systematic formulation development, the following components have been identified as critical for producing this compound nanocrystals with desirable characteristics:
The stabilizer system plays a crucial role in preventing particle agglomeration and Ostwald ripening during and after the milling process. PVP K30, a polymeric stabilizer, provides steric stabilization through adsorption onto the newly formed drug surfaces, while Tween 80, a surfactant, contributes to both electrostatic and steric stabilization mechanisms while also improving the wetting properties of the hydrophobic drug particles.
Extensive experimentation has identified the optimal processing parameters for this compound nanocrystal production. The drug-to-stabilizer ratio and milling intensity have been determined to be critical factors influencing the final particle size distribution and stability of the nanosuspension. The optimized parameters presented below have demonstrated successful production of this compound nanocrystals with a mean particle size of approximately 238 nm and a zeta potential of -19.6 mV, indicating adequate physical stability.
Table 2: Optimized Formulation Composition and Processing Conditions for this compound Nanocrystals
| Component/Parameter | Concentration/Value | Function/Rationale |
|---|---|---|
| This compound | 0.5% w/v | Active pharmaceutical ingredient |
| PVP K30 | 1% w/v | Polymeric stabilizer (steric stabilization) |
| Tween 80 | 2% w/v | Surfactant (electrostatic stabilization & wetting) |
| Purified Water | QS to 100% | Aqueous dispersion medium |
| Milling Time | 50 cycles (70 sec each) | Determines energy input & size reduction extent |
| Milling Speed | 6,600 rpm | Impacts collision energy & milling efficiency |
| Bead Size | 0.5 mm zirconium oxide | grinding media for efficient size reduction |
Apparatus Required:
Reagents and Materials:
Preparation of Stabilizer Solution:
Drug Suspension Preparation:
Wet Milling Process:
Post-Processing:
The following workflow diagram illustrates the this compound nanocrystal preparation process:
The implementation of a Quality by Design (QbD) framework ensures consistent production of this compound nanocrystals with predefined quality characteristics. Based on risk assessment and experimental data, the following parameters have been identified as critical for maintaining product quality:
The design space for wet media milling of this compound nanocrystals encompasses the multidimensional combination of input variables that have been demonstrated to provide assurance of quality. The relationship between Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs) has been established through mechanistic process modeling and experimental verification.
Table 3: Critical Process Parameters and Their Impact on Quality Attributes
| Critical Process Parameter | Target Range | Impact on Critical Quality Attributes |
|---|---|---|
| Agitator Speed | 6,000-7,000 rpm | Directly affects kinetic energy of beads; higher speeds reduce particle size but may increase heat generation |
| Milling Time | 40-60 cycles | Determines extent of size reduction; insufficient time leads to larger particles, excessive time may induce amorphous formation |
| Bead Size | 0.3-0.7 mm | Smaller beads increase collision frequency but may reduce impact energy; optimal at 0.5 mm |
| Drug:Stabilizer Ratio | 1:6 (this compound:total stabilizers) | Affects stabilization efficiency; insufficient stabilizer leads to aggregation |
| Temperature | 15-25°C | Elevated temperatures may promote degradation or Ostwald ripening |
| Solid Content | 0.5-1.0% w/v | Lower concentrations facilitate milling but impact production efficiency |
The following diagram illustrates the QbD-based relationships between material attributes, process parameters, and quality attributes:
Comprehensive characterization of this compound nanocrystals is essential to confirm enhanced pharmaceutical properties. The following analytical methods should be employed:
Experimental results have demonstrated that the optimized this compound nanocrystals exhibit a significantly increased dissolution rate compared to unprocessed this compound. This enhancement is attributed to the increased surface area and potential elevation of saturation solubility according to the Kelvin and Ostwald-Freundlich equations. The nanocrystal formulation also showed improved saturation solubility compared to the raw this compound material, which is critical for enhancing bioavailability.
The transition from laboratory-scale to commercial production of this compound nanocrystals requires careful consideration of scale-dependent factors. Based on industrial case studies, the following parameters have been identified as critical for successful scale-up:
For commercial-scale production, wet stirred media mills such as the Netzsch DeltaVita series represent suitable equipment options. These systems offer controllable process parameters, efficient heat exchange, and compliance with Good Manufacturing Practice (GMP) requirements. Implementation of Process Analytical Technologies (PAT) for real-time monitoring of critical quality attributes is recommended to ensure consistent product quality.
The successful development of this compound nanocrystals via wet milling technology addresses the fundamental biopharmaceutical limitation of this important lipid-regulating agent. The enhanced dissolution properties directly target the rate-limiting step in this compound absorption, potentially leading to:
Beyond the immediate oral administration route, this compound nanocrystals represent a versatile platform technology with potential applications across multiple delivery routes:
The quality by design approach outlined in this protocol provides a science-based framework for consistent manufacturing of this compound nanocrystals. The defined critical material attributes and critical process parameters establish a robust design space that ensures reproducible product quality. Furthermore, the mechanistic process models enable predictive control of the mean particle size based on measurable process parameters.
Future developments in this compound nanocrystal technology may explore advanced stabilization systems, targeted delivery approaches, and combination therapies with other lipid-regulating agents. The integration of real-time process analytical technology and continuous manufacturing approaches represents promising directions for further enhancing manufacturing efficiency and product quality.
This compound is a widely prescribed fibric acid derivative used to treat various types of hyperlipidemia and hypertriglyceridemia, and to reduce the risk of coronary heart disease in specific patient populations [1] [2]. Despite its efficacy, this compound faces biopharmaceutical challenges common to BCS Class II drugs, including low solubility and dissolution-rate limited absorption [3]. To overcome these limitations, Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) have been successfully employed.
SNEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that, upon mild agitation in the aqueous environment of the gastrointestinal tract, form fine oil-in-water nanoemulsions with droplet sizes typically below 200 nm [3]. This spontaneous process significantly increases the surface area for drug dissolution and can enhance bioavailability. For this compound, optimized SNEDDS formulations have demonstrated a significant increase in dissolution rate and higher dissolution efficiency compared to conventional tablet formulations [4] [5].
The development of an effective SNEDDS begins with the careful selection of components based on their ability to solubilize the drug and form a stable nanoemulsion.
An optimized SNEDDS for this compound was developed using a Box-Behnken experimental design, with the following composition [4] [5]:
Table 1: Optimized Composition of this compound SNEDDS
| Component | Function | Optimal Percentage (%) |
|---|---|---|
| This compound | Active Pharmaceutical Ingredient | 16.22% |
| Cremophor EL | Surfactant | 32.43% |
| Capmul MCM-C8 | Oil Phase | 29.73% |
| Lemon Essential Oil | Co-surfactant/Solvent | 21.62% |
| Total | 100% |
This formulation was designed to maximize drug loading while ensuring rapid self-emulsification and minimal droplet size.
Objective: To prepare a liquid SNEDDS preconcentrate of this compound. Materials: this compound powder, Cremophor EL, Capmul MCM-C8, Lemon Essential Oil, analytical balance, magnetic stirrer, and sonicator. Procedure:
Objective: To assess the ease of emulsification upon aqueous dilution. Materials: Prepared SNEDDS, distilled water, graduated cylinder (50 mL), magnetic stirrer with hot plate, stopwatch. Procedure:
Objective: To determine the droplet size, distribution, and morphology of the nanoemulsion formed from the SNEDDS. Materials: Prepared SNEDDS, distilled water, dynamic light scattering (DLS) instrument (e.g., Zetasizer), transmission electron microscope (TEM). Procedure for Droplet Size and Zeta Potential:
Objective: To compare the dissolution profile of this compound from SNEDDS against a conventional tablet formulation. Materials: USP Type II (paddle) dissolution apparatus, dissolution medium (e.g., pH 1.2 buffer or pH 6.8 phosphate buffer), spectrophotometer or HPLC, membrane filters (0.45 µm). Procedure:
A validated spectrofluorometric method is highly effective for quantifying this compound in SNEDDS formulations, offering sensitivity and selectivity [8] [9].
Table 2: Validated Spectrofluorometric Method Parameters for this compound
| Parameter | Specification |
|---|---|
| Excitation Wavelength (λex) | 276 nm |
| Emission Wavelength (λem) | 304 nm |
| Linear Range | 0.2 - 5 μg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.075 μg/mL |
| Limit of Quantification (LOQ) | 0.226 μg/mL |
This method is robust and stable, making it suitable for analyzing drug content in the SNEDDS preconcentrate and performing release studies, including from gastro-resistant hard gelatin capsules [9].
The following diagram summarizes the systematic development and characterization workflow for a this compound SNEDDS formulation.
The mechanism by which SNEDDS enhances the oral bioavailability of this compound involves a multi-step process that addresses its key absorption barriers.
The application of SNEDDS technology offers a robust and effective strategy to overcome the solubility and dissolution limitations of this compound. The provided protocols for formulation, optimization, characterization, and analysis provide a solid framework for researchers to develop a this compound SNEDDS with enhanced in-vitro performance, which is a critical step toward achieving improved oral bioavailability. Future work may focus on transforming the liquid SNEDDS into a solid dosage form (e.g., by adsorption onto solid carriers) to improve stability and patient compliance.
This compound is a biopharmaceutics classification system (BCS) Class II drug substance with poor aqueous solubility (approximately 0.01 mg/mL) but high membrane permeability, making its dissolution rate the primary limiting factor for oral bioavailability. This antihyperlipidemic agent, chemically known as 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid, suffers from formulation challenges that can lead to suboptimal therapeutic outcomes due to its limited and variable absorption. The low dissolution rate in gastrointestinal fluids constrains its effective absorption, potentially reducing bioavailability and compromising its lipid-lowering efficacy. These application notes provide detailed methodologies and comparative data for various formulation strategies to overcome these limitations, supported by experimental evidence and optimized protocols for research and development applications.
The fundamental challenge with this compound formulation stems from its intrinsic physicochemical properties, including its crystalline structure and hydrophobic nature. With a melting point of 61-63°C and pKa of 4.5, this compound exhibits pH-dependent solubility that further complicates predictable in vivo performance. As pharmaceutical scientists seek to develop more effective this compound formulations, several advanced strategies have emerged that modify the drug's solid-state properties, create molecular interactions with solubility-enhancing agents, or employ nanoscale systems to increase surface area and solubility. This document comprehensively outlines these approaches with specific experimental protocols and quantitative comparisons to guide formulation development.
Multiple advanced formulation approaches have been successfully investigated to enhance the dissolution rate and oral bioavailability of this compound. The strategies include multicomponent crystal systems, cyclodextrin complexes, lipid-based nanocarriers, and particle engineering technologies. The selection of an appropriate approach depends on multiple factors, including the desired dosage form, manufacturing capabilities, stability requirements, and in vivo performance targets. The table below provides a systematic comparison of the primary strategies discussed in this document, along with their key performance characteristics.
Table 1: Comparative Analysis of this compound Dissolution Enhancement Strategies
| Strategy | Formulation Components | Solubility Increase | Dissolution Improvement | Key Advantages |
|---|---|---|---|---|
| Multicomponent Crystals | Succinic acid, Nicotinamide, Trans-cinnamic acid | 25-fold (succinic acid) [1] | 46.13% at 60 min (vs. 25.99% pure drug) [1] | Solid-state stability, simplified synthesis |
| Cyclodextrin Complexes | β-CD, HPβ-CD, Meβ-CD with polymers (PVP, Plasdone S-630) | 2-5 fold depending on CD type and method [2] [3] | Significant IDR improvement in ternary systems [2] | Molecular encapsulation, compatibility with various dosages |
| SNEDDS | Lemon oil, Cremophor EL, Capmul MCM-C8 | >50-fold in optimized systems [4] [5] | ~90% in 30 min vs. <40% commercial tablets [4] | Bypass dissolution step, enhance lymphatic absorption |
| Particle Engineering | Supercritical CO₂, ultrasound, antisolvent | N/A (surface area enhancement) | 2-4 fold dissolution rate increase [6] [7] | Solvent-free processing, narrow particle distribution |
Multicomponent crystallization represents a versatile approach for modifying the solid-state properties of this compound without altering its chemical structure. These systems include cocrystals, co-amorphous systems, and eutectic mixtures that create novel crystalline forms with improved dissolution characteristics. The mechanism of enhancement primarily involves disrupting the stable crystal lattice of this compound and replacing it with a higher energy system that has greater affinity for aqueous environments. Successful multicomponent systems have been developed using various coformers, including succinic acid, nicotinamide, and trans-cinnamic acid, each offering distinct advantages.
The This compound-succinic acid cocrystal system has demonstrated remarkable solubility enhancement, with studies reporting a 25-fold increase in solubility compared to pure this compound. This system exhibited a dissolution percentage of 46.13% at 60 minutes, significantly higher than the 25.99% observed for pure this compound [1]. Similarly, the This compound-trans-cinnamic acid cocrystal showed improved dissolution across various pH environments while maintaining non-cytotoxicity in Caco-2 cell lines, indicating its safety for oral administration [8]. In contrast, the This compound-nicotinamide system forms a eutectic mixture with a characteristic melting point of 59.3°C at a molar ratio of 8:2, rather than a true cocrystal, demonstrating an alternative solid-state modification approach [9].
Cyclodextrin complexation employs molecular encapsulation to enhance this compound solubility through the formation of inclusion complexes where the drug molecule is incorporated into the hydrophobic cavity of cyclodextrins. This approach has evolved from simple binary systems to more sophisticated ternary complexes that incorporate auxiliary substances such as water-soluble polymers (PVP, Plasdone S-630), organic bases (triethanolamine), or metal ions (Mg²⁺). These ternary components further enhance complexation efficiency and stability constants, leading to superior dissolution performance compared to binary systems.
Studies have demonstrated that methyl-β-cyclodextrin (Meβ-CD) provides the highest stability constant for the neutral form of this compound, while native β-cyclodextrin is more effective with the ionized drug form [3]. The addition of Poloxamer 407 as an auxiliary substance in ternary complexes has shown particularly promising results, significantly improving both the complexation efficiency and intrinsic dissolution rate compared to binary complexes [2]. The complexation phenomenon has been thoroughly characterized using phase solubility diagrams, which typically show A_L-type curves indicating 1:1 stoichiometry, with stability constants ranging from 700-1100 M⁻¹ depending on the cyclodextrin type and environmental conditions.
Self-nanoemulsifying drug delivery systems (SNEDDS) represent a lipid-based approach that enables this compound to remain in a solubilized state throughout the gastrointestinal tract, effectively bypassing the dissolution step that limits conventional formulations. These isotropic mixtures of oils, surfactants, and co-surfactants form fine oil-in-water nanoemulsions with droplet sizes typically ranging from 20-200 nm upon mild agitation in aqueous media. The optimized this compound SNEDDS formulation comprises 16.22% drug, 21.62% lemon oil, 32.43% Cremophor EL, and 29.73% Capmul MCM-C8 [4] [5].
The enhancement mechanism of SNEDDS involves multiple factors: increased surface area for absorption due to nanoscale droplet size, enhanced permeability through intestinal membranes via surfactant-mediated effects, and potential inhibition of P-glycoprotein efflux transporters. Comparative studies have demonstrated that optimized SNEDDS formulations achieve approximately 90% drug release within 30 minutes, significantly higher than the less than 40% observed from conventional tablets in the same timeframe [4] [5]. This substantial improvement translates to enhanced and more consistent oral absorption, with the additional advantage of reduced food effects that often plague conventional lipid-lowering medications.
Particle size reduction through advanced engineering technologies represents a direct approach to enhancing dissolution rate by increasing the specific surface area available for interaction with dissolution media. These techniques include supercritical fluid processes (particularly rapid expansion of supercritical solutions - RESS), power ultrasound-assisted crystallization, and controlled antisolvent precipitation. The RESS process, utilizing supercritical CO₂ as the solvent, has successfully produced this compound particles with narrow size distributions in the range of 0.8-2.2 μm, significantly smaller than the 30 μm average size of unprocessed material [7].
The key parameters in the RESS process include extraction pressure (100-250 bar), extraction temperature (25-55°C), and nozzle diameter (150-240 μm), with research demonstrating that increased extraction pressure reduces particle size, while higher temperatures and larger nozzle diameters lead to larger particles [7]. Alternatively, power ultrasound application during crystallization creates microcrystals with modified habit and reduced particle size through cavitation effects, significantly improving wettability and dissolution rate without altering chemical structure [6]. These particle engineering approaches offer the advantage of being solvent-free or using environmentally friendly solvents, making them attractive for pharmaceutical processing.
The formation of this compound multicomponent crystals with succinic acid or other coformers can be efficiently achieved through solvent drop grinding. This method offers excellent yields and requires minimal specialized equipment, making it accessible for both research and potential scale-up. The following detailed protocol specifies the materials, equipment, and step-by-step procedure for producing this compound-succinic acid cocrystals with demonstrated enhanced dissolution properties [1].
Table 2: Materials and Equipment for Solvent Drop Grinding
| Category | Specific Items |
|---|---|
| Materials | This compound (pharmaceutical grade), Succinic acid (USP grade), Ethanol (ACS grade), Nitrogen gas (high purity) |
| Equipment | Retsch MM400 mixer mill or equivalent, 10 mL stainless steel grinding jars, Grinding balls (7-10 mm diameter), Analytical balance (±0.1 mg), Scintillation vials (amber), Desiccator with drying agent |
Step-by-Step Procedure:
Critical Parameters and Troubleshooting:
The formation of ternary inclusion complexes with cyclodextrins and auxiliary substances represents a sophisticated approach to enhance this compound solubility. This protocol describes both kneading and lyophilization methods for producing solid complexes, with the latter generally providing superior performance but requiring more specialized equipment [2] [3].
Phase Solubility Studies (Pre-formulation):
Kneading Method:
Lyophilization Method:
The development of self-nanoemulsifying drug delivery systems for this compound involves systematic screening of components followed by optimization using experimental design methodologies. This protocol outlines the key steps in formulating, optimizing, and characterizing this compound-loaded SNEDDS [4] [5] [10].
Solubility Studies and Component Screening:
Pseudoternary Phase Diagram Construction:
Formulation Optimization Using Box-Behnken Design:
Comprehensive characterization of this compound formulations is essential to understand the mechanisms of dissolution enhancement and ensure product quality. The following analytical techniques provide critical information about the solid-state properties, molecular interactions, and performance characteristics of the various formulation approaches discussed in this document.
Table 3: Analytical Methods for this compound Formulation Characterization
| Technique | Parameters Assessed | Characteristic Findings for Successful Systems |
|---|---|---|
| Powder X-ray Diffraction (PXRD) | Crystallinity, phase purity, crystal structure | New distinctive diffraction patterns different from parent components |
| Differential Scanning Calorimetry (DSC) | Melting behavior, phase transitions, eutectic formation | Shift in melting endotherms, appearance of new thermal events |
| Fourier Transform Infrared (FTIR) Spectroscopy | Molecular interactions, hydrogen bonding | Shift in carbonyl stretching frequency (~1710 cm⁻¹ for this compound) |
| Scanning Electron Microscopy (SEM) | Particle morphology, surface characteristics | Change in crystal habit, reduced particle size, surface modifications |
| Dissolution Testing | Drug release profile, dissolution efficiency | Significant improvement in dissolution rate and extent |
Dissolution Testing Protocol:
The following diagram illustrates the strategic decision pathway for selecting the most appropriate dissolution enhancement strategy based on project requirements and constraints:
The enhancement of this compound dissolution rate represents a critical formulation challenge with significant implications for its therapeutic efficacy. The strategies outlined in these application notes provide multiple pathways to address this challenge, each with distinct advantages and considerations. Multicomponent crystal systems offer substantial solubility enhancement (up to 25-fold) through relatively simple manufacturing processes, while cyclodextrin complexes provide molecular-level solutions with proven safety profiles. SNEDDS formulations represent the most effective approach for maximizing dissolution and absorption, particularly for challenging patient populations, whereas particle engineering technologies offer solvent-free processing with excellent control over particle characteristics.
The selection of an appropriate enhancement strategy should be guided by multiple factors, including the target product profile, manufacturing capabilities, regulatory considerations, and economic constraints. For rapid development with conventional equipment, multicomponent crystals present an attractive option, while for maximum performance enhancement, SNEDDS or optimized ternary cyclodextrin complexes may be preferable. Future directions in this compound formulation development will likely focus on combining multiple strategies (e.g., cocrystals in SNEDDS) and implementing continuous manufacturing approaches with real-time monitoring for enhanced quality control. Additionally, the exploration of novel coformers, specialized cyclodextrins, and structured lipid systems may further advance the field of this compound formulation and serve as models for other poorly soluble BCS Class II drugs.
Analytical Quality by Design (AQbD) represents a systematic approach to analytical method development that emphasizes understanding and control throughout the method lifecycle. This framework aligns with the International Council for Harmonisation (ICH) guidelines Q8 (Pharmaceutical Development), Q9 (Quality Risk Management), and Q10 (Pharmaceutical Quality System). By implementing AQbD principles, pharmaceutical analysts can achieve robust and reliable analytical methods that remain effective throughout their entire lifecycle, adapting to variations in raw materials, equipment, and environmental conditions while maintaining data integrity. This application note provides a comprehensive protocol for applying AQbD principles to the development of a stability-indicating method for gemfibrozil and its potential genotoxic impurities.
This compound, a fibric acid derivative with the chemical name 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid, is widely prescribed for managing various hyperlipidemic conditions, particularly Type IV and V hyperlipidemia [1] [2]. The molecular formula of this compound is C₁₅H₂₂O₃, with a molecular weight of 250.35 g/mol [2]. According to regulatory requirements, the maximum daily dosage of this compound should not exceed 1.2 g, while impurities in the drug substance should not exceed 0.15% [3]. The compound exhibits low water solubility (0.0019%) but greater solubility in dilute base (>1%) and has a melting point range of 58-61°C [2]. This compound primarily functions by activating peroxisome proliferator-activated receptor-α (PPARα), which alters lipid metabolism through multiple mechanisms including upregulation of lipoprotein lipase, inhibition of apo B synthesis, and decreased hepatic removal of free fatty acids [4].
The foundation of AQbD lies in the systematic identification and evaluation of potential risks that could affect method performance. A thorough risk assessment begins with defining the Analytical Target Profile (ATP), followed by identifying Critical Method Attributes (CMAs) that could significantly impact the Critical Method Parameters (CMPs). For the analysis of this compound and its impurities, particularly allyl chloride as a potential genotoxic impurity, a comprehensive risk assessment was conducted using an Ishikawa (fishbone) diagram to visualize the relationship between various factors and method outcomes.
The fishbone diagram illustrated below identifies six primary categories of potential risk factors:
Based on the initial risk assessment, factors were prioritized for experimental evaluation using a risk matrix approach that considered both severity of impact and probability of occurrence. High-risk factors requiring systematic investigation included mobile phase composition, column temperature, flow rate, and gradient program due to their substantial impact on separation efficiency, resolution, and sensitivity. Medium-risk factors such as injection volume, sample solvent composition, and dilution volume were identified as potentially significant but with less profound impact on method performance. Low-risk factors including laboratory temperature and humidity were deemed controllable through standard operating procedures without requiring extensive experimental evaluation.
The Analytical Target Profile defines the method requirements necessary to ensure the analytical procedure remains fit for its intended purpose throughout its lifecycle. For the this compound method, the ATP was established to quantify the active pharmaceutical ingredient and potential genotoxic impurities, particularly allyl chloride, with high sensitivity and specificity.
Table 1: Analytical Target Profile for this compound Method
| Parameter | Target | Justification |
|---|---|---|
| Analyte | This compound and allyl chloride | Allyl chloride identified as potential genotoxic impurity [3] |
| Detection Technique | GC-MS/MS | Required for sensitivity and specificity for genotoxic impurities [3] |
| Linearity Range | 30-150% of specification level | Covering expected concentration range [3] |
| LOD (Allyl Chloride) | ≤0.005 ppm | Based on ICH requirements for genotoxic impurities [3] |
| LOQ (Allyl Chloride) | ≤0.01 ppm | Based on ICH requirements for genotoxic impurities [3] |
| Accuracy | 90-110% recovery | Regulatory expectations for impurity methods |
| Precision | ≤5% RSD | Regulatory expectations for impurity methods |
| Resolution | >2.0 between critical pairs | Ensure adequate separation |
| Runtime | <15 minutes | Throughput consideration |
The ATP specifically addresses the need for trace-level detection of allyl chloride, a potential genotoxic impurity that may be introduced during this compound synthesis [3]. The stringent limits for LOD and LOQ are derived from ICH guidelines regarding the control of genotoxic impurities, which require detection capabilities at ppm levels relative to the active pharmaceutical ingredient.
The method development focused on establishing robust chromatographic conditions capable of separating this compound from its potential impurities, with particular emphasis on resolving allyl chloride. After preliminary scouting experiments, the following conditions were established:
Table 2: Optimized GC-MS/MS Parameters for this compound Analysis
| Parameter | Specification | Rationale |
|---|---|---|
| Column | USP Phase G27, 5% diphenyl, 95% dimethylpolysiloxane (30 m × 0.32 mm × 1.5 μm) | Optimal selectivity for target analytes [3] |
| Carrier Gas | Helium, 2.0 mL/min constant flow | Balance between efficiency and analysis time [3] |
| Injection Volume | 1 μL | Compromise between sensitivity and column loading |
| Injection Mode | Split (10:1) | Reduce solvent front and column contamination |
| Inlet Temperature | 250°C | Ensure complete vaporization |
| Oven Program | Initial: 60°C (hold 1 min), Ramp 1: 15°C/min to 180°C, Ramp 2: 5°C/min to 240°C (hold 5 min) | Optimal resolution for all components |
| Detection | MS/MS with EI source | Specificity and sensitivity for trace impurities [3] |
| Ion Source Temperature | 230°C | Optimal for ionization efficiency |
| Transfer Line Temperature | 280°C | Prevent condensation |
| MS Mode | MRM (Multiple Reaction Monitoring) | Enhanced selectivity and sensitivity |
Materials: this compound drug substance, acetonitrile (HPLC grade), dimethylformamide (HPLC grade), allyl chloride reference standard (certified).
Procedure:
A Central Composite Design (CCD) was employed to systematically evaluate the impact of critical method parameters on method performance. The design investigated three independent variables: column temperature (±5°C from nominal), flow rate (±0.2 mL/min from nominal), and mobile phase composition (gradient time ±2 min). The experimental design comprised 20 experiments including six center points to estimate pure error.
The response variables measured included resolution between this compound and closest eluting impurity, retention time of this compound, peak area of allyl chloride at LOQ level, and tailing factor of this compound peak. Response surface methodology was applied to model the relationship between factors and responses, enabling identification of the method operable design region where the method delivers consistent performance.
The optimized method was validated according to ICH guidelines Q2(R1) to demonstrate suitability for intended purpose. The validation included the following parameters:
Table 3: Method Validation Results for this compound and Allyl Chloride
| Validation Parameter | This compound | Allyl Chloride | Acceptance Criteria |
|---|---|---|---|
| Accuracy (% Recovery) | 99.5-100.8% | 98.5-101.2% | 90-110% |
| Precision (% RSD) | 0.45% | 4.85% | ≤5% |
| Linearity (R²) | 0.9998 | 0.9990 | ≥0.999 |
| Range | 50-150% | 30-150% | As per ATP |
| LOD | 0.05 ppm | 0.005 ppm | - |
| LOQ | 0.15 ppm | 0.01 ppm | - |
| Robustness | Within variations | Within variations | No significant impact |
| Solution Stability | 24 hours at room temperature | 24 hours at room temperature | %RSD <5 |
The validation data demonstrates that the method exhibits excellent sensitivity for allyl chloride, with LOD and LOQ values of 0.005 ppm and 0.01 ppm respectively, well below the required specification limits [3]. The method also shows high precision with RSD values below 5% for both this compound and its impurity, meeting the predefined ATP criteria.
A comprehensive control strategy was established to ensure the method remains in a state of control throughout its lifecycle. The control strategy includes:
The method operable design region was defined based on the DoE results, establishing permissible ranges for critical method parameters that ensure robust method performance:
Table 4: Control Ranges for Critical Method Parameters
| Parameter | Target Value | Operational Range | Edge of Failure |
|---|---|---|---|
| Initial Oven Temperature | 60°C | 55-65°C | <55°C or >70°C |
| Final Oven Temperature | 240°C | 235-245°C | <230°C or >250°C |
| Flow Rate | 2.0 mL/min | 1.8-2.2 mL/min | <1.5 mL/min or >2.5 mL/min |
| Gradient Time | 8.5 min | 7.5-9.5 min | <7.0 min or >10.0 min |
| Injection Volume | 1 μL | 0.8-1.2 μL | <0.5 μL or >1.5 μL |
The control strategy incorporates regular monitoring of method performance through trend analysis of system suitability data and quality control sample results. A method maintenance plan was established that includes periodic assessment of method performance and requalification whenever significant changes occur in materials, equipment, or samples.
This Application Note demonstrates the successful application of Analytical Quality by Design principles to the development and validation of a stability-indicating GC-MS/MS method for this compound and its potential genotoxic impurity, allyl chloride. The AQbD approach provided scientific understanding of the method, established a controlled design space, and implemented a proactive control strategy to ensure method robustness throughout its lifecycle.
The systematic approach involving risk assessment, design of experiments, and method validation resulted in a method that meets all predefined ATP criteria, particularly the challenging requirement for detection of allyl chloride at 0.01 ppm level. The method demonstrates excellent sensitivity, precision, and accuracy while maintaining robustness against minor variations in method parameters.
Implementation of AQbD principles for this compound analysis provides regulatory flexibility through the established design space, reduces the need for method remediation, and ensures consistent data quality throughout the method lifecycle. This approach can serve as a template for developing robust analytical methods for other pharmaceutical compounds with similar analytical challenges.
This compound, a widely prescribed fibrate-class drug, plays a crucial role in managing hyperlipidemia by effectively reducing serum triglyceride levels and VLDL cholesterol while increasing beneficial HDL cholesterol. Despite its proven therapeutic efficacy, this compound faces significant pharmaceutical challenges due to its classification as a BCS Class II compound, characterized by poor aqueous solubility (less than 0.1 mg/mL) despite high membrane permeability. This poor solubility profoundly limits its dissolution rate and consequently reduces its oral bioavailability, presenting a substantial formulation challenge that requires advanced pharmaceutical engineering approaches to overcome [1] [2].
The formation of multicomponent crystals represents an innovative strategy in crystal engineering to modulate the physicochemical properties of active pharmaceutical ingredients (APIs) without altering their chemical structure. This technique involves creating crystalline materials containing multiple components, typically the API and one or more coformers, which together form a unique crystal lattice with distinct properties. When compared to other solubility enhancement techniques such as solid dispersions, inclusion complexation, or nanonization, multicomponent crystal formation offers distinct advantages including improved stability, higher drug loading, and scalable manufacturing processes [1]. The selection of succinic acid as a coformer is particularly advantageous due to its favorable pKa value (4.21), which closely aligns with that of this compound (pKa 4.75), creating a difference of only 0.54 that facilitates potential cocrystal formation through strong hydrogen bonding interactions [1].
Table 1: Key Pharmaceutical Challenges of this compound and Rationale for Multicomponent Crystal Formation
| Parameter | Challenge in this compound | Significance of Multicomponent Crystal Approach |
|---|---|---|
| Solubility | 0.01 mg/mL in water [2] | Potential for 25-fold improvement in solubility [1] |
| Dissolution Rate | 25.99% in 60 minutes [1] | Enhancement to 46.13% in 60 minutes [1] |
| BCS Classification | Class II (Low solubility, high permeability) [1] | Addresses the primary limitation of solubility without affecting permeability |
| Therapeutic Efficacy | Limited by dissolution rate | Improved dissolution can enhance bioavailability and therapeutic outcomes |
| Formulation Options | Limited by physicochemical properties | Provides patentable new solid forms with enhanced properties |
The successful preparation of this compound-succinic acid multicomponent crystals requires carefully selected materials and specialized analytical equipment. The primary materials include This compound (Zhejiang Excel Pharmaceutical Co LTD, China) as the active pharmaceutical ingredient, succinic acid (Merck, Germany) as the coformer, methanol (Pharmaceutical Grade, PT Brataco, Indonesia) as the grinding solvent, and CO2-free distilled water (PT Novalindo, Indonesia) for solubility studies. For dissolution testing, phosphate buffer (pH 7.5, Merck, Germany) is required to simulate intestinal conditions [1].
The experimental workflow necessitates several sophisticated instruments for both preparation and characterization. The solvent drop grinding process requires standard laboratory mortar and pestle apparatus. For comprehensive characterization, the following analytical instruments are essential: X-Ray Diffractometer (Philips X'Pert Pro-PANalytical, Netherlands) for crystal structure analysis, Differential Scanning Calorimeter (Setaram DSC 131 Evo, France) for thermal behavior studies, Fourier Transform Infrared Spectrometer (Perkin Elmer L1600300 Spectrum Two, USA) for molecular interaction analysis, and UV-Vis Spectrophotometer (Shimadzu ED23 Type 1800, Japan) for solubility and dissolution quantification. Additionally, the dissolution studies require a USP Apparatus II (paddle type, Copley Scientific NE4-COPD, UK) with controlled temperature and agitation parameters [1].
The formation of this compound-succinic acid multicomponent crystals follows a meticulously designed protocol to ensure consistent and reproducible results. The process employs the solvent drop grinding method, which facilitates molecular interactions between the API and coformer through mechanical energy input and solvent-mediated molecular mobility. The step-by-step protocol begins with precise weighing of this compound (2.503 g) and succinic acid (1.181 g) to achieve an exact 1:1 molar ratio, which is critical for optimal crystal formation. The solid components are then transferred to a mortar and subjected to continuous grinding for approximately 15 minutes while adding 4 mL of methanol in a dropwise manner to maintain an appropriate consistency. Once the mixture begins to dry, an additional 4 mL of methanol is added, and grinding continues for another 15 minutes until a dry mass forms. The resulting product is then stored in a desiccator for 10 days to allow for complete crystallization and solvent removal [1].
The underlying mechanism of multicomponent crystal formation involves the creation of a supramolecular synthon between the carboxylic acid group of this compound and the carboxylic acid groups of succinic acid. This interaction is primarily driven by hydrogen bonding, with potential formation of acid-acid dimers or more complex hydrogen bonding networks. The small pKa difference (0.54) between the two components favors the formation of a cocrystal rather than a salt, as the proton remains shared between the components rather than undergoing complete transfer. The solvent drop grinding method provides the mechanical energy necessary to disrupt the native crystal lattices of both components, while the methanol solvent molecules temporarily solvate the components, facilitating molecular recognition and reorganization into a new, thermodynamically stable multicomponent crystal structure [1].
Figure 1: Experimental workflow for the preparation of this compound-succinic acid multicomponent crystals using solvent drop grinding method
X-ray diffraction serves as a fundamental characterization technique for confirming the formation of a new crystalline phase and assessing the crystallinity of the prepared multicomponent crystals. The protocol requires preparation of a uniform powder sample that is leveled in a glass sample holder to prevent preferential orientation of crystals. The analysis should be performed using a Philips X'Pert Pro-PANalytical diffractometer equipped with a copper metal target and Kα filter, operated at 40 kV voltage and 30 mA current. The measurement should be conducted at room temperature with a 2θ range of 5-35° at a continuous scan rate to capture all relevant diffraction peaks [1].
Critical interpretation parameters include the appearance of new characteristic peaks at specific 2θ angles that differ from both the pure this compound and succinic acid patterns, indicating the formation of a distinct crystalline phase. Pure this compound typically shows characteristic crystalline peaks at 2θ angles of 11.49°, 13.80°, 17.94°, and 24.18° with high intensity. The successful formation of multicomponent crystals is confirmed by the disappearance of some native this compound peaks and the appearance of new peaks not present in either individual component. Additionally, changes in peak intensity, peak width, and peak position provide valuable information about the degree of crystallinity, crystal size, and lattice parameters of the newly formed phase [1].
Differential Scanning Calorimetry provides critical information about the thermal behavior, purity, and solid-state characteristics of the multicomponent crystals. The analytical protocol requires careful preparation of 2-5 mg samples in sealed aluminum pans with pierced lids to allow for vapor escape. The DSC instrument should be calibrated using indium standards for temperature and heat flow accuracy. The thermal analysis program should encompass a temperature range of 50°C to 300°C with a controlled heating rate of 10°C per minute under an inert nitrogen purge gas atmosphere [1].
Data interpretation focuses on identifying characteristic thermal events, particularly melting endotherms. Pure this compound exhibits a melting endotherm at approximately 61-63°C, while succinic acid melts at a significantly higher temperature of around 185°C. The formation of a multicomponent crystal is evidenced by the appearance of a single, sharp endothermic peak at a temperature distinct from both components, indicating the formation of a new unique crystalline phase with its own characteristic melting point. The absence of melting endotherms corresponding to the individual starting materials confirms complete conversion to the multicomponent crystal form, while broadening of the melting endotherm or multiple peaks may indicate incomplete formation or the presence of multiple phases [1].
Fourier Transform Infrared Spectroscopy enables the detection of molecular-level interactions between this compound and succinic acid that stabilize the multicomponent crystal structure. The sample preparation involves the KBr pellet method, where approximately 1-2 mg of the sample is thoroughly mixed with 10 mg of spectroscopic grade potassium bromide and compressed into a transparent pellet under vacuum at 800 kPa pressure. The FT-IR analysis should be performed using a Perkin Elmer L1600300 Spectrum Two instrument across a wavenumber range of 400-4000 cm⁻¹ with a resolution of 2 cm⁻¹ to capture all relevant vibrational modes [1].
Key spectral interpretations focus particularly on the carbonyl stretching region (1800-1650 cm⁻¹) and the hydroxyl stretching region (3600-2500 cm⁻¹). For pure this compound, the characteristic carboxylic acid C=O stretching vibration typically appears around 1700-1720 cm⁻¹, while the O-H stretching appears as a broad band in the 3500-2500 cm⁻¹ range. Formation of multicomponent crystals is indicated by significant shifts in these characteristic vibrations, particularly changes in the carbonyl stretching frequency that suggest alterations in hydrogen bonding patterns. The appearance of new peaks or shoulders, disappearance of existing peaks, or changes in relative peak intensities also provide evidence of specific molecular interactions, such as hydrogen bonding between the carboxylic acid groups of this compound and succinic acid [1].
Equilibrium solubility measurements must be conducted using CO₂-free distilled water to prevent interference from carbonate formation. The protocol involves adding an excess amount of sample (equivalent to 10 mg this compound) to 100 mL of dissolution medium in an Erlenmeyer flask, which is then agitated continuously for 24 hours using an orbital shaker at room temperature to achieve saturation. After reaching equilibrium, the solution is filtered through a 0.45 μm membrane filter (Whatman filter paper) to remove undissolved particles, and the concentration of dissolved this compound is determined by measuring absorbance at λmax using a UV-Vis spectrophotometer calibrated with standard solutions of known concentration [1].
Dissolution rate profiling requires a USP Apparatus II (paddle type) maintained at 37°C ± 0.5°C with a paddle rotation speed of 50 rpm. The dissolution medium consists of 900 mL of phosphate buffer (pH 7.5) to simulate intestinal conditions. An amount of sample equivalent to 50 mg of this compound is added to the dissolution vessel, and 5 mL aliquots are withdrawn at predetermined time intervals (5, 10, 15, 30, 45, and 60 minutes), with replacement by an equal volume of fresh medium to maintain constant volume. The withdrawn samples are immediately filtered through a 0.45 μm membrane filter, and the this compound concentration is determined using a previously established UV spectrophotometric method at the predetermined wavelength of maximum absorption. The cumulative percentage of drug dissolved is calculated and plotted against time to generate the dissolution profile [1].
Table 2: Comprehensive Characterization Techniques for this compound-Succinic Acid Multicomponent Crystals
| Characterization Method | Experimental Conditions | Key Parameters for Multicomponent Crystal Confirmation |
|---|---|---|
| XRD | Voltage: 40 kV, Current: 30 mA, Range: 5-35° 2θ | Appearance of new distinctive peaks, changes in peak intensity and position |
| DSC | Heating rate: 10°C/min, Range: 50-300°C | New melting endotherm at temperature distinct from both components |
| FT-IR | KBr pellet, Range: 400-4000 cm⁻¹ | Shift in carbonyl and hydroxyl stretching frequencies, new hydrogen bonding patterns |
| Solubility | CO₂-free water, 24 hrs agitation | Significant increase in equilibrium solubility compared to pure this compound |
| Dissolution | USP Apparatus II, pH 7.5 phosphate buffer, 50 rpm | Enhanced dissolution rate and extent compared to pure drug |
The this compound-succinic acid multicomponent crystals demonstrated remarkable improvements in key pharmaceutical properties compared to pure this compound. The most significant enhancement was observed in equilibrium solubility, where the multicomponent crystals exhibited a 25-fold increase in solubility compared to pure this compound when measured in CO₂-free distilled water. This dramatic improvement in solubility directly addresses the primary limitation of this compound as a BCS Class II drug and represents one of the most successful applications of crystal engineering for solubility enhancement reported in recent literature [1].
The dissolution performance under physiologically relevant conditions (pH 7.5 phosphate buffer) further confirmed the superiority of the multicomponent crystal formulation. The dissolution study revealed that the multicomponent crystals achieved a dissolution percentage of 46.13% within 60 minutes, substantially higher than the 25.99% achieved by pure this compound over the same time period. This represents a 77.5% improvement in the extent of dissolution, which has profound implications for the in vivo performance of the formulation. The enhanced dissolution profile is particularly important for this compound as it is administered orally and its absorption is strictly dissolution-rate limited due to its poor aqueous solubility [1].
Table 3: Quantitative Performance Comparison of this compound Formulations
| Formulation | Equilibrium Solubility | Dissolution at 60 min (%) | Relative Solubility Enhancement | Dissolution Improvement |
|---|---|---|---|---|
| Pure this compound | Baseline | 25.99% | 1x | Reference |
| Physical Mixture | Moderate improvement | ~30% (estimated) | <5x | Minimal |
| Multicomponent Crystal | 25x increase | 46.13% | 25x | 77.5% |
The XRD analysis provided definitive evidence of the formation of a new crystalline phase distinct from both starting materials. The diffraction pattern of the multicomponent crystals showed characteristic peaks that were not present in either the pure this compound or succinic acid patterns, confirming the creation of a unique crystal lattice. Specifically, the typical sharp crystalline peaks of this compound at 2θ angles of 11.49°, 13.80°, 17.94°, and 24.18° were replaced by new peaks in the multicomponent crystal, indicating complete reorganization of the crystal structure. The XRD pattern also demonstrated high crystallinity, which is advantageous for the physical and chemical stability of the final product during storage and handling [1].
The DSC thermograms further corroborated the formation of a new solid phase with distinct thermal properties. The multicomponent crystals exhibited a sharp endothermic peak at a temperature distinctly different from the melting points of either pure this compound (61-63°C) or succinic acid (185°C). This new melting event represents the dissociation temperature of the multicomponent crystal and provides evidence of the thermodynamic stability of the new phase. The absence of melting endotherms corresponding to the individual components confirmed the high purity and complete conversion to the multicomponent crystal form, with no residual starting materials present in the final product [1].
The FT-IR spectral analysis revealed significant changes in molecular bonding environments consistent with the formation of a multicomponent crystal. The most notable changes were observed in the carbonyl stretching region (1700-1720 cm⁻¹), where shifts in the C=O stretching vibrations indicated altered hydrogen bonding patterns between the carboxylic acid groups of this compound and succinic acid. Additional changes in the hydroxyl stretching region (3500-2500 cm⁻¹) further supported the involvement of carboxylic acid groups in hydrogen bonding interactions that stabilize the multicomponent crystal structure. These molecular-level interactions explain the dramatic improvements in solubility and dissolution, as the new crystal packing arrangement likely results in a crystal lattice with higher energy and consequently greater affinity for aqueous media [1].
The consistent production of high-quality this compound-succinic acid multicomponent crystals requires strict control of several critical process parameters throughout the manufacturing process. The molar ratio of this compound to succinic acid must be maintained precisely at 1:1 to ensure optimal formation of the multicomponent crystal without residual unreacted starting materials. Deviations from this ratio may result in mixtures containing uncomplexed components, which can compromise the performance and stability of the final product. The grinding time represents another crucial parameter, with the optimal duration being 30 minutes total (divided into two 15-minute sessions with solvent addition between sessions), as insufficient grinding may result in incomplete conversion, while excessive grinding may induce amorphization or mechanical degradation of the crystals [1].
The solvent selection and addition protocol significantly influence the efficiency of multicomponent crystal formation. Methanol has been identified as the optimal grinding solvent due to its ability to sufficiently solubilize both components without causing complete dissolution, thereby facilitating the molecular recognition and reorganization processes necessary for cocrystal formation. The solvent should be added in aliquots of 4 mL at specific intervals to maintain an appropriate consistency that promotes molecular mobility without creating excessive wetness that would transform the process into solution crystallization. The post-processing conditions, particularly the 10-day desiccation period, are essential for complete solvent removal and proper maturation of the crystal structure, ensuring the formation of a stable, solvent-free multicomponent crystal phase [1].
Robust quality control protocols must be established to ensure batch-to-batch consistency and product quality. The XRD method should be validated for specificity to distinguish the multicomponent crystals from both pure this compound and physical mixtures, with acceptance criteria requiring the presence of at least three characteristic peaks not present in the individual components. The DSC method should demonstrate specificity in detecting the unique melting endotherm of the multicomponent crystal, with the melting temperature falling within a specified range (e.g., ±2°C of the reference standard) and the enthalpy of fusion meeting predetermined specifications to ensure consistent crystal packing [1].
For performance quality control, the dissolution test should be rigorously validated for accuracy, precision, and discriminatory power. Acceptance criteria should include Q-factor requirements specifying that not less than 80% (Q=80%) of the labeled amount of this compound must dissolve within 60 minutes when tested using the standard dissolution conditions (USP Apparatus II, 50 rpm, pH 7.5 phosphate buffer, 37°C). The solubility testing method should be validated for linearity, accuracy, and precision across the relevant concentration range, with acceptance criteria requiring a minimum 20-fold solubility enhancement compared to pure this compound reference material when tested under standardized conditions (CO₂-free water, 24-hour equilibrium time, 0.45 μm filtration) [1].
The successful development of this compound-succinic acid multicomponent crystals represents a significant advancement in addressing the poor solubility limitations of this important antihyperlipidemic drug. The documented 25-fold solubility enhancement and 77.5% improvement in dissolution rate demonstrate the remarkable potential of crystal engineering approaches to overcome fundamental pharmaceutical challenges. The comprehensive characterization data confirm the formation of a stable, well-defined multicomponent crystal phase with distinct structural, thermal, and spectroscopic properties different from those of the individual components [1].
This research provides a robust protocol that can be adapted for similar challenging drug candidates facing solubility-limited bioavailability. The systematic approach combining solvent drop grinding preparation with multifaceted characterization (XRD, DSC, FT-IR) and performance evaluation (solubility, dissolution) serves as a valuable template for pharmaceutical scientists working on analogous formulation challenges. Future research directions should explore scale-up manufacturing processes, long-term stability studies, and in vivo pharmacokinetic evaluations to further validate the clinical utility of this promising this compound formulation. The remarkable in vitro performance improvements suggest strong potential for enhanced therapeutic outcomes through improved bioavailability, potentially enabling lower dosing regimens and reduced side effects for patients requiring this compound therapy [1].
Gemfibrozil (GFZ), a fibric acid derivative marketed under the brand name Lopid, is a widely prescribed lipid-lowering agent used primarily to treat dyslipidemia, hypertriglyceridemia, and mixed hyperlipidemia. Beyond its therapeutic applications, this compound has gained significant importance in clinical pharmacology as a potent inhibitor of cytochrome P450 2C8 (CYP2C8) and organic anion-transporting polypeptide 1B1 (OATP1B1), making it increasingly valuable for drug-drug interaction studies [1]. The growing interest in understanding this compound's pharmacokinetic properties and its interaction potential with various medications necessitates robust, sensitive, and specific analytical methods for its quantification in biological matrices.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the analytical technique of choice for bioanalytical applications due to its superior sensitivity, specificity, and efficiency compared to traditional HPLC-UV or fluorescence methods [1] [2]. While earlier methods utilizing UV or fluorescence detection offered adequate sensitivity (ranging from 0.05 μg/mL to 1 μg/mL), they often required extensive sample preparation and longer run times, sometimes up to 20 minutes [1]. Modern LC-MS/MS platforms address these limitations by providing enhanced analytical performance with significantly shorter run times and reduced sample volume requirements.
This application note provides a detailed protocol for the determination of this compound in human plasma using LC-MS/MS technology, complete with fully validated method parameters, experimental procedures, and application data from pharmacokinetic studies. The method described herein demonstrates excellent sensitivity, high precision, and superior accuracy,
This compound reference standard (≥98.5% purity) can be obtained from Sigma-Aldrich (St. Louis, MO, USA). The internal standard (IS) options include: this compound-d6 (deuterated this compound, 98% pure) from Toronto Research Chemicals Inc. (North York, ON, Canada) [1], fluvastatin (98%) also from Toronto Research Chemicals [2], or clofibric acid for alternative methods [3]. HPLC-grade acetonitrile and methanol should be purchased from Fisher Scientific (Fairlawn, NJ, USA). Formic acid, ammonium formate, and ammonium acetate (A.C.S. certified, 98% pure) can be acquired from Sigma-Aldrich. Ultrapure water should be prepared using a purification system such as the Barnstead Nanopure System (Thermo Fisher Scientific, Waltham, MA, USA). Drug-free human plasma with EDTA as an anticoagulant is available from biological specialty suppliers such as Biological Specialty Corporation (Colmar, PA, USA) [1].
Prepare a primary stock solution of this compound at 1 mg/mL in acetonitrile [1]. Subsequently, prepare working standard solutions through serial dilution in acetonitrile to obtain concentrations spanning the expected calibration range (e.g., 0.01-100 μg/mL) [2] [4]. For the internal standard, prepare a stock solution of this compound-d6 at an appropriate concentration (e.g., 100 μg/mL) in methanol, then dilute to working concentration [1]. Alternatively, when using fluvastatin as IS, prepare a solution at 10 μg/mL in methanol [2]. All solutions should be stored at -20°C when not in use.
Prepare calibration standards in plasma by spiking appropriate volumes of working solutions into drug-free human plasma to generate concentrations across the validated range (e.g., 0.01-50 μg/mL) [1] [2] [4]. Similarly, prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range (e.g., 0.03 μg/mL, 1 μg/mL, and 40 μg/mL) for method validation and routine monitoring of assay performance.
The protein precipitation extraction (PPE) method provides a simple and efficient approach for sample clean-up:
For enhanced sensitivity and cleaner extracts, solid-phase extraction (SPE) using Oasis MAX 1cc/30mg cartridges (Waters Corp., Milford, MA, USA) can be employed as follows [3]:
Table 1: LC-MS/MS Instrumentation Parameters
| Component | Specifications |
|---|---|
| LC System | UPLC (e.g., Waters Acquity) or HPLC (e.g., Thermo Fisher Surveyor) |
| Analytical Column | Waters Acquity BEH C18 (2.1 × 50 mm, 1.7 μm) [3] or Waters Sunfire C18 (2.1 × 50 mm, 5 μm) [1] |
| Column Temperature | 40°C [1] |
| Mobile Phase | A: 0.01% formic acid in water [2] or 5mM ammonium formate, pH 3.0 [3] B: Acetonitrile with 0.01% formic acid [2] | | Gradient Program | Isocratic: 60% B [2] or Gradient: 50-90% B over 2-3 minutes [3] | | Flow Rate | 0.3-0.4 mL/min [1] [2] | | Injection Volume | 5-10 μL [2] | | MS System | Triple quadrupole mass spectrometer (e.g., Thermo Fisher MSQ) | | Ionization Mode | Electrospray ionization (ESI) in positive mode [1] | | Ion Monitoring | Multiple reaction monitoring (MRM) [2] | | Ion Transitions | GFZ: 249.2 → 121.1 [2] or 251.15 → 128.95 [5] IS: GFZ-d6: 257.56 [1] or Fluvastatin: 410.2 → 348.2 [2] | | Capillary Temperature | 535°C [1] | | Collision Energy | Optimized for each transition (e.g., 12-17 eV) [5] |
The developed LC-MS/MS method for this compound determination in human plasma has been extensively validated according to regulatory guidelines [1] [2] [4]. The validation parameters assessed include specificity, linearity, accuracy, precision, sensitivity, recovery, matrix effects, and stability.
The method demonstrated excellent specificity with no interference peaks from endogenous plasma components at the retention times of this compound and the internal standard [2]. The calibration curve showed linear response over a wide concentration range from 0.01 μg/mL to 100 μg/mL with correlation coefficients (r²) greater than 0.998 [2] [4] [5]. The lower limit of quantification (LLOQ) was established at 0.01 μg/mL with acceptable precision and accuracy, demonstrating the method's superior sensitivity for pharmacokinetic studies [2] [4].
Table 2: Method Validation Parameters for this compound LC-MS/MS Assay
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linear Range | 0.01-100 μg/mL [2] [4] | - |
| Correlation Coefficient (r²) | >0.998 [2] [4] [5] | ≥0.990 |
| LLOQ | 0.01 μg/mL [2] [4] | ±20% bias |
| Intra-day Precision (%CV) | 1.04-1.36% [5] | ≤15% |
| Inter-day Precision (%CV) | 0.38-1.61% [5] | ≤15% |
| Intra-day Accuracy | 96.00-99.01% [5] | 85-115% |
| Inter-day Accuracy | 94.60-98.08% [5] | 85-115% |
| Recovery | 94.03-100.02% [5] | Consistent and reproducible |
| Carry-over | <20% of LLOQ | ≤20% of LLOQ |
The precision and accuracy of the method were evaluated using quality control samples at low, medium, and high concentrations. The intra-day precision ranged from 1.04% to 1.36% CV, while inter-day precision ranged from 0.38% to 1.61% CV, well within the acceptable limits of ≤15% CV [5]. The intra-day accuracy ranged from 96.00% to 99.01%, and inter-day accuracy ranged from 94.60% to 98.08% of the nominal values, demonstrating the excellent reliability and reproducibility of the method [5].
The recovery of this compound through the sample preparation procedure was consistent and reproducible, with values ranging from 94.03% to 100.02% [5]. The use of a stable isotope-labeled internal standard (this compound-d6) effectively compensated for any matrix effects and variations in extraction efficiency, ensuring accurate quantification [1]. The absence of significant matrix effects was demonstrated by consistent analyte response in different lots of plasma.
Stability studies confirmed that this compound remains stable in plasma through three freeze-thaw cycles, at room temperature for up to 24 hours, and during long-term storage at -80°C for at least 30 days [1]. Processed samples in the autosampler also demonstrated stability for at least 24 hours at 10°C, ensuring analytical integrity throughout batch analysis.
The validated LC-MS/MS method has been successfully applied to clinical pharmacokinetic studies following administration of multiple doses of this compound (600 mg every 12 hours) to healthy volunteers [2] [4]. The method demonstrated robust performance in quantifying this compound concentrations across the dosing interval, enabling comprehensive pharmacokinetic characterization.
Table 3: Mean Pharmacokinetic Parameters of this compound After Multiple Doses (600 mg every 12 hours) in Healthy Volunteers (n=15)
| Pharmacokinetic Parameter | Mean Value (95% CI) |
|---|---|
| AUC0-τ (μg·h/mL) | 88.84 (72.72-104.96) [4] |
| Cavg (μg/mL) | 7.40 (6.06-8.75) [4] |
| Cmin (μg/mL) | 1.24 (0.87-1.61) [4] |
| Cmax (μg/mL) | 26.73 (21.31-32.15) [4] |
| Tmax (h) | 2.28 (1.42-3.13) [4] |
| t½ (h) | 2.81 (2.22-3.40) [4] |
| CL/F (L/h) | 7.72 (5.85-9.58) [4] |
| Vd/F (L) | 33.97 (18.41-49.53) [4] |
The method has also been effectively utilized in drug-drug interaction studies. One investigation demonstrated that lopinavir-ritonavir significantly reduces this compound systemic exposure, with a geometric mean ratio of 0.59 (90% CI: 0.52-0.67) for AUC0-∞ after 14 days of lopinavir-ritonavir co-administration compared to baseline [3]. This clinically significant interaction highlights the importance of therapeutic drug monitoring when these medications are co-administered.
The sensitivity of the method allowed for complete characterization of the this compound concentration-time profile, with quantifiable levels observed throughout the 12-hour dosing interval. The precise measurement of this compound concentrations at steady-state provided valuable insights into its pharmacokinetic behavior, including the typical time to reach maximum concentration (Tmax) of approximately 2 hours and an elimination half-life of about 2.8 hours [4].
The following workflow diagram summarizes the complete analytical procedure for the determination of this compound in human plasma:
Peak Shape Issues: If peak shape deteriorates, check the mobile phase pH and column condition. For basic mobile phases, ensure proper pH adjustment with ammonium formate or ammonium hydroxide [2] [5].
Sensitivity Problems: If sensitivity decreases, optimize MS parameters including cone voltage and collision energy. For this compound, the transition 249.2 → 121.1 typically provides excellent sensitivity in positive ESI mode [2].
Retention Time Shifts: Minor adjustments in mobile phase composition (acetonitrile percentage) may be needed to maintain consistent retention times. The typical retention time for this compound is 0.87-1.2 minutes under optimized conditions [2] [5].
Carry-over Concerns: Implement extensive needle wash procedures using a filtered 50:50 methanol:water mixture between injections to minimize carry-over [1].
Matrix Effects: Use a stable isotope-labeled internal standard whenever possible to compensate for matrix effects. If unavailable, conduct extensive matrix testing across different plasma lots [1].
The LC-MS/MS method described in this application note provides a robust, sensitive, and specific approach for the quantification of this compound in human plasma. The method offers significant advantages over traditional techniques, including simplified sample preparation, rapid analysis time (2-3 minutes per sample), and excellent sensitivity with an LLOQ of 0.01 μg/mL. The complete validation according to regulatory guidelines demonstrates the method's reliability for pharmacokinetic studies and therapeutic drug monitoring applications.
The successful application of this method in clinical studies highlights its practical utility for characterizing this compound pharmacokinetics and investigating drug-drug interactions. The use of a deuterated internal standard enhances assay precision and accuracy, while the simple protein precipitation extraction ensures high throughput and efficiency. This protocol provides researchers with a comprehensive tool for the bioanalysis of this compound in support of clinical pharmacology studies.
An existing reversed-phase liquid chromatography (RP-LC) method for determining gemfibrozil in human plasma can serve as a starting point for assay development [1].
Table 1: Chromatographic Conditions for this compound Analysis [1]
| Parameter | Specification |
|---|---|
| Analytical Technique | Reversed-Phase Liquid Chromatography (RP-LC) |
| Detection | Fluorescence Detection |
| Extraction | Single cyclohexane extraction (for plasma samples) |
| Column | Hypersil ODS |
| Column Temperature | 40 °C |
| Mobile Phase | Phosphoric acid solution (0.4%) : Acetonitrile (45:55) |
| Internal Standard | Ibuprofen |
| Detection Limit | 0.025 μg/mL |
| Linear Range | 0.05 - 0.5 μg/mL (linear); 0.5 - 30 μg/mL (cubic equation) |
| Precision (Intra-/Inter-day) | CV ≤ 15% |
| Mean Recovery | 90.15 ± 6.9% |
A stability-indicating assay must monitor this compound degradation. Theoretical and experimental studies show that this compound is susceptible to oxidative degradation [2] [3].
Table 2: this compound Degradation Pathways and Conditions
| Degradation Pathway | Key Findings / Suggested Stressor | Reference |
|---|---|---|
| Oxidative Degradation | Primary pathway mediated by hydroxyl radicals (•OH). The most favorable site for radical attack is the phenyl C3 position. | [2] |
| Hydrolysis | This compound is an acid (pKa 4.7). Stability should be investigated under acidic and basic conditions. | [4] [5] |
| Environmental Persistence | Shows minimal degradation (<50%) during anaerobic digestion, indicating stability in certain environments. | [3] |
The following diagram illustrates the key stages in developing and validating a stability-indicating assay for this compound.
This compound is a Biopharmaceutical Classification System (BCS) Class II drug, meaning it has low solubility and high permeability [1] [2]. Its poor aqueous solubility is a major rate-limiting step for its dissolution and subsequent oral bioavailability [3] [4] [1]. Enhancing its solubility is therefore crucial to achieve the desired therapeutic concentration in the bloodstream [4] [5].
The table below summarizes key physicochemical properties of this compound that influence its solubility profile.
| Property | Description | Impact on Solubility |
|---|---|---|
| Water Solubility | Practically insoluble in water [6] | Primary challenge for formulation and absorption. |
| pKa | 4.75 ± 0.45 (Predicted) [6] | Solubility is pH-dependent; higher in basic conditions. |
| Log P | Information not available in search results | High lipophilicity (log P > 2) generally contributes to low water solubility [5]. |
| Melting Point | 61-63°C [6] | A high melting point can indicate strong crystal lattice energy, hindering dissolution [5]. |
Here are evidence-based techniques for improving this compound's solubility, complete with experimental protocols.
This technique involves encapsulating the drug molecule within the hydrophobic cavity of cyclodextrins (CDs) to increase its apparent solubility [1].
Detailed Experimental Protocol
The workflow for this experimental process is as follows:
Expected Outcomes & Data Research shows complexation with cyclodextrins significantly enhances this compound's solubility. The following table summarizes stability constants for different CDs at pH 7.0, indicating complex strength [1].
| Cyclodextrin Type | Stability Constant K1:1 (M⁻¹) at pH 7.0 |
|---|---|
| β-CD | 760 |
| HPβ-CD | 530 |
| Meβ-CD | 440 |
This method disperses the drug in a hydrophilic polymer carrier at a solid state, improving wettability and dissolution rate [7].
Detailed Experimental Protocol
Reducing particle size to the nanoscale increases the surface area, leading to a higher dissolution rate according to the Noyes-Whitney equation [4] [2].
Detailed Experimental Protocol
Q1: Our cyclodextrin complex shows poor solubility enhancement. What could be wrong?
Q2: The solid dispersion of this compound is sticky and difficult to handle. How can this be improved?
Q3: The nanosuspension shows an increase in particle size over time (Ostwald Ripening). How can we stabilize it?
This flowchart can guide the selection of an appropriate technique based on your specific requirements:
This compound, classified as a BCS Class II drug, exhibits poor aqueous solubility (approximately 0.01 mg/mL) despite its high permeability, resulting in limited and variable oral bioavailability. This fundamental biopharmaceutical challenge stems from its intrinsic physicochemical properties, necessitating advanced formulation strategies to enhance dissolution characteristics. As a fibric acid derivative used primarily for managing hypertriglyceridemia and hyperlipidemia, optimal therapeutic efficacy requires reliable gastrointestinal absorption, which is directly dependent on dissolution rate and extent. The low dissolution rate in biological fluids significantly constrains its bioavailability, making enhancement strategies a critical focus for pharmaceutical scientists and formulation developers.
Multiple advanced formulation approaches have been investigated to overcome these limitations, including multicomponent crystal systems, nanotechnology platforms, lipid-based formulations, and complexation techniques. Each strategy employs distinct mechanisms to increase the effective surface area, improve wettability, create higher energy amorphous forms, or modify crystal habit to enhance dissolution performance. This technical support guide provides comprehensive troubleshooting guidance, detailed experimental protocols, and performance comparisons to assist researchers in selecting and optimizing the most appropriate formulation strategy for their specific this compound development programs, addressing common challenges encountered during experimental work and formulation development.
Table 1: Comparative performance of this compound solubility enhancement technologies
| Technology | Formulation Components | Solubility Enhancement | Dissolution Performance | Key Advantages |
|---|---|---|---|---|
| Multicomponent Crystals | Succinic acid (1:1 mole ratio) | 25-fold increase in solubility [1] | 46.13% at 60 min vs. 25.99% pure drug [1] | Simple processing, crystalline stability |
| Co-crystals | Trans-cinnamic acid (1:1) | Data not quantified | Improved dissolution profile [2] | Potential dual therapy, safety profile |
| Ternary Inclusion Complexes | β-cyclodextrin + Plasdone S-630 | Enhanced complexation efficiency [3] | Significant IDR improvement in lyophilized form [3] | Synergistic effect, reduced formulation bulk |
| Nano-formulations | SNEDDS, nanocrystals | Increased surface area | Improved dissolution rate [4] | Patent protection, broad applicability |
| Supercritical Fluid Processing | CO₂ + nozzle parameters | Not specifically quantified | Narrow PSD (0.8-2.2 μm) [5] | Solvent-free, narrow particle size distribution |
Table 2: Troubleshooting common issues in this compound dissolution enhancement
| Problem | Potential Causes | Solutions | Preventive Measures |
|---|---|---|---|
| Poor crystal formation | Incorrect stoichiometry, insufficient grinding time | Verify mole ratios, extend grinding duration to 60 min, optimize solvent volume [1] [2] | Standardize equipment, control humidity during processing |
| Inadequate solubility improvement | Suboptimal co-former selection, insufficient surface area | Screen alternative co-formers (nicotinic acid, malic acid), reduce particle size [1] [3] | Conduct preliminary co-former screening, implement micronization |
| Dissolution variability | Particle size distribution variability, poor wettability | Implement RESS processing, add surfactants, use polymer coatings [3] [5] | Standardize micromeritics characterization, include wetting agents |
| Physical instability | Polymorphic transition, moisture absorption | Use stabilizers, optimize packaging, consider co-amorphous systems [6] | Conduct accelerated stability studies, use appropriate excipients |
| Cytotoxicity concerns | Co-former toxicity, high local concentrations | Perform cell viability assays (Caco-2), select GRAS co-formers [2] | Complete preclinical safety screening of new co-formers |
Q1: Why is my multicomponent crystal formation not achieving expected dissolution improvement?
A: Incomplete crystal formation is frequently caused by incorrect stoichiometric ratios or suboptimal processing parameters. Ensure precise 1:1 molar ratio of this compound to co-former (e.g., succinic acid) and extend grinding time to 60 minutes with frequency of 15 Hz when using liquid-assisted grinding [2]. For solvent drop grinding, confirm that solvent volume is minimized (typically 10-20 μL per 100 mg total solid) to facilitate proper molecular interaction without forming a solution. Characterize the product using DSC to confirm the formation of a new unique thermal event distinct from the parent components, and PXRD to verify a novel crystal pattern [1] [2]. If dissolution remains suboptimal, consider alternative co-formers such as nicotinic acid or malic acid, which have demonstrated success with other BCS Class II drugs [2].
Q2: How can I address solubility limitations in physiological pH ranges?
A: this compound's pH-dependent solubility presents particular challenges in gastrointestinal environments. Ternary inclusion complexes offer a robust solution by combining this compound with β-cyclodextrin and an auxiliary substance such as Plasdone S-630. This approach has demonstrated enhanced complexation efficiency and improved intrinsic dissolution rates across multiple pH environments (1.2, 6.8, and 7.5) [3]. The optimization of auxiliary substance concentration is critical—for polymers like Plasdone S-630, use 0.2% (w/v) concentration, while for organic bases like triethanolamine, 6.25% (w/v) in phosphate buffer pH 6.80 has shown efficacy [3]. Lyophilization of the ternary system produces a superior product compared to kneading, with significant improvement in intrinsic dissolution rate due to more efficient complexation.
Q3: What cytotoxicity considerations are necessary when developing this compound formulations?
A: Comprehensive cytotoxicity assessment is essential, particularly for novel co-crystal systems. Research indicates that this compound-trans-cinnamic acid co-crystals demonstrated safety profiles at concentrations up to 100 μM in Caco-2 cell models [2]. Prior to formulation development, evaluate all co-formers for safety using in vitro cell viability assays (e.g., MTT assay) with relevant cell lines. Select co-formers classified as "Generally Recognized As Safe" (GRAS) when possible, such as trans-cinnamic acid, which has established safety profiles and natural occurrence [2]. For nanotechnologies, assess concentration-dependent cytotoxicity, as increased surface area and dissolution rate may alter cellular interactions compared to bulk drug substance.
The formation of multicomponent crystals via solvent drop grinding represents a scalable approach to enhance this compound dissolution. Begin by accurately weighing This compound and succinic acid in 1:1 molar ratio (typically 250.33 mg this compound to 118.09 mg succinic acid for small-scale experiments) using an analytical balance with ±0.1 mg accuracy [1]. Transfer the physical mixture to a ball mill jar with two 7 mm diameter grinding spheres. Add 10 μL of ethanol per 50 mg total solid as the grinding solvent to facilitate molecular migration and interaction [2]. Process the mixture using a Retsch MM400 mill or equivalent at 15 Hz frequency for 60 minutes to ensure complete reaction. Monitor temperature during grinding to prevent amorphous formation or phase separation. Characterize the resulting multicomponent crystals using DSC (heating rate 10°C/min to 200°C) to identify the new endothermic event corresponding to the multicomponent crystal melting point, and FT-IR with ATR accessory to detect shifts in carboxylic acid carbonyl stretches indicating heterosynthon formation [1]. For dissolution testing, use USP Apparatus II with 900 mL phosphate buffer pH 7.5 at 37°C ± 0.5°C, with paddles rotating at 50 rpm. Sample at 5, 10, 15, 30, 45, and 60 minutes, analyzing this compound content spectrophotometrically at 276 nm [1].
Liquid-assisted grinding (LAG) produces this compound-trans-cinnamic acid co-crystals with improved solubility characteristics. Combine equimolar quantities of this compound and trans-cinnamic acid (total mass 50 mg) in a 10 mL stainless steel jar with two 7 mm grinding spheres [2]. Add 10 μL of ethanol as the activation solvent to promote molecular interaction without dissolving the components. Seal the jar securely to prevent solvent loss during processing. Mill the mixture using a Retsch MM400 mill at 15 Hz for 60 minutes, ensuring consistent energy input throughout the process. Following milling, store the product in an amber container in a dry environment to prevent moisture-mediated phase transformation. Characterize the resulting co-crystal using PXRD (5-50° 2θ range, continuous mode at 2°/minute with 0.02° step) to confirm the unique crystal pattern distinct from both parent compounds [2]. Perform TGA analysis (heating rate 10°C/minute to decomposition under argon atmosphere) to rule out solvate formation and confirm thermal stability. Evaluate equilibrium solubility using the shake-flask method in USP buffered aqueous solutions at pH 1.2, 4.5, 6.8, and 7.4, along with FeSSIF media to simulate fed-state intestinal conditions [2]. Equilibrate suspensions with continuous shaking at 100 rpm for 72 hours at 37°C, followed by filtration and spectrophotometric analysis at appropriate wavelength.
Ternary inclusion complexes leverage synergistic interactions to enhance this compound solubility beyond conventional binary systems. For the kneading method, combine this compound and β-cyclodextrin in 1:1 molar ratio with optimized concentration of auxiliary substance (0.2% w/v for Plasdone S-630) [3]. Knead the mixture consistently for 45 minutes with gradual addition of purified water to maintain damp consistency. Dry the resulting mass in a microwave oven at 320 W for 4 minutes, then gently grind and sieve through #100 mesh (150 μm) to ensure uniform particle size distribution. For the lyophilization method, dissolve equimolar amounts of this compound and β-cyclodextrin in aqueous solution containing optimized polymer concentration. Add ammonia solution (25% v/v) dropwise until complete dissolution occurs, indicating complexation [3]. Sonicate the clear solution for 60 minutes to promote molecular interaction, then equilibrate for 72 hours at room temperature. Freeze the solution rapidly at -45°C in Petri dishes, then lyophilize using a freeze dryer at -45°C for 72 hours to obtain a porous, lightweight product. Characterize both systems using SEM to observe morphological changes, FT-IR to detect peak shifts indicating molecular interactions, and 1H NMR in DMSO-d6 to confirm inclusion complex formation through chemical shift changes [3].
The Rapid Expansion of Supercritical Solutions (RESS) process produces this compound nanoparticles with narrow particle size distribution without organic solvent residues. Load this compound (purity >99%) into the extraction vessel of the supercritical fluid system [5]. Pressurize the system with carbon dioxide (99.98% purity) to desired extraction pressure (100-250 bar) and maintain temperature at 25-55°C for sufficient time to achieve saturation equilibrium. Pass the supercritical solution through a specially constructed capillary nozzle with diameter 150-240 μm to achieve rapid expansion into the atmospheric chamber. Collect the resulting particles on a glass slide or membrane filter positioned approximately 10 cm from the nozzle exit to prevent agglomeration. Optimize process parameters based on experimental design: higher extraction pressures (250 bar) produce smaller particles (0.8 μm), while increased extraction temperatures (55°C) yield larger particles (1.5-2.2 μm) due to altered supersaturation profiles [5]. Similarly, larger nozzle diameters (240 μm) increase particle size, while smaller diameters (150 μm) reduce final particle size. Characterize the resulting nanoparticles for particle size distribution using laser diffraction, morphology via SEM, and crystallinity through PXRD to confirm no polymorphic transitions occurred during processing [5].
Figure 1: Decision workflow for selecting appropriate this compound dissolution enhancement technologies based on project requirements and available resources
The high surface energy of nanocrystals makes them inherently unstable. The table below summarizes the primary mechanisms that can compromise stability during preparation and storage [1].
| Mechanism | Description | Consequence |
|---|---|---|
| Aggregation | Particles collide and coalesce due to attractive forces (e.g., van der Waals) [1]. | Increased particle size, broader size distribution, reduced solubility and dissolution rate [1]. |
| Ostwald Ripening | Smaller crystals (higher solubility) dissolve and re-deposit onto larger crystals (lower solubility) [1]. | Crystal growth over time, leading to increased particle size and reduced saturation solubility [1]. |
| Sedimentation | Particles settle under gravity; rate depends on particle size and medium viscosity (per Stokes' law) [1]. | Formation of a sediment; can be reversible (easy re-dispersion) or irreversible (cake formation) [1]. |
The relationships between these challenges and their solutions can be visualized in the following workflow:
To counter the above challenges, a multi-faceted approach is required, focusing on formulation and process control.
Stabilizers are essential to prevent aggregation by adsorbing onto the particle surface and creating a physical or electrostatic barrier [1].
The general mechanism of how stabilizers work is illustrated below:
The stability of the nanosuspension is also influenced by the properties of the drug itself and the manufacturing process [1].
Drug Properties:
Formulation and Post-Processing:
While nanocrystals are one approach, Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) are another powerful lipid-based strategy to enhance the dissolution and solubility of this compound [2] [3]. Below is a summarized protocol adapted from a study that designed and optimized this compound-loaded SNEDDS.
Objective: To develop and optimize a self-nanoemulsifying drug delivery system for this compound to enhance its in vitro dissolution [3].
Materials:
Methodology:
Solubility Studies:
Construction of Pseudo-Ternary Phase Diagrams:
Formulation Optimization (Using a Box-Behnken Design):
Characterization of the Optimized SNEDDS:
Expected Outcome: An optimized SNEDDS formulation (e.g., Gem 16.22%, lemon oil 21.62%, Cremophor EL 32.43%, Capmul MCM-C8 29.73%) that forms a nanoemulsion with small droplet size (<100 nm) and significantly enhanced dissolution profile compared to the commercial product [3].
Q1: My nanocrystal suspension is aggregating. What is the first thing I should check? First, review your stabilizer system. Ensure you are using a sufficient concentration of an appropriate stabilizer (or combination of a polymer and a surfactant). The stabilizer must be able to adsorb strongly onto the this compound crystal surface and provide adequate electrostatic or steric repulsion [1].
Q2: Why is the particle size of my nanosuspension increasing during storage? This is most likely due to Ostwald ripening. To mitigate this, ensure your process produces a narrow particle size distribution. Using stabilizers that strongly adsorb to the crystal surface and inhibit crystal growth is also crucial. Furthermore, storing the formulation in a solid-dried state (lyophilized or spray-dried with a protective matrix) instead of a liquid suspension is the most effective long-term solution [1].
Q3: Besides nanocrystals, what other formulation strategies can improve this compound's solubility?
This method validates the quantification of gemfibrozil incorporated into microemulsions and specifically tested robustness against pH variation [1].
Validated Analytical Protocol Summary [1]:
Quantitative Robustness Results: The method was deliberately challenged by varying the pH of the analytical solution. The results showed a coefficient of variation (CV%) of less than 5%, confirming the method's reliability despite deliberate changes in method parameters [1].
| Parameter Varied | Performance Outcome | Acceptance Criterion Met |
|---|---|---|
| pH of the solution | Coefficient of Variation (CV%) < 5% | Yes |
For researchers looking to implement or verify this robustness test, the experimental details are as follows [1]:
The diagram below outlines the protocol for testing this compound method robustness against pH variation.
The table below summarizes the core methods and formulations identified for preparing Gemfibrozil solid dispersions, each designed to enhance solubility and improve tablet properties.
| Preparation Method | Polymer/Carrier System | Key Excipients & Ratios | Primary Outcome | Reference |
|---|---|---|---|---|
| Melting Method | Poloxamer 407 | Poloxamer 407 (6.7%), MCC 120 (14.6%), Croscarmellose Sodium (4%), Crospovidone (6%), Stearyl Fumarate (1%), Magnesium Aluminum Silicate (1%) | Met dissolution specs (USP 47), equivalent to Lopid 600 mg, reduced punch sticking. | [1] |
| Ball Milling | HPMC (Hydroxypropyl methylcellulose) | This compound:HPMC ratio (e.g., 1:0.25 w/w), Croscarmellose Sodium | Simultaneously improved tabletability (tensile strength) and dissolution rate. | [2] |
| Hot-Melt Extrusion | PEG 6000 + Sucrose Laurate (Ternary SD) | PEG 6000 (polymer), Sucrose Laurate (surfactant) | Improved solubility (Application in a ternary solid dispersion system). | [3] |
| Sonocrystallization | Mannitol or PVP K-25 (Not a true SD, particle engineering) | Solvent (Ethyl Acetate), Antisolvent (Aqueous solution with additives) | Reduced particle size, altered crystal habit, and increased dissolution rate. | [4] |
Here are answers to potential FAQs that researchers might encounter during their experiments.
Problem: The dissolution rate of my this compound solid dispersion is insufficient. Solution: The drug-to-polymer ratio is often the most critical variable. For HPMC-based systems prepared by ball milling, systematically optimize the This compound:HPMC ratio, as it directly influences both dissolution and tablet tensile strength [2]. If using the melting method, ensure the Poloxamer 407 carrier is adequately mixed and that the formulation includes superdisintegrants like croscarmellose sodium and crospovidone to facilitate rapid breakdown and dissolution [1].
Problem: My formulation is sticking to the punch during tablet compression. Solution: This is a known issue with this compound. The search results indicate that using specific excipients can mitigate this. Incorporate sodium stearyl fumarate as a lubricant and magnesium aluminum silicate as an absorbing excipient to reduce adhesiveness [1].
Problem: My solid dispersion is physically unstable or the drug is recrystallizing over time. Solution: Recrystallization indicates a meta-stable system. Consider formulating a Ternary Solid Dispersion (TSD) by adding a third component, such as a surfactant (e.g., sucrose laurate), to a drug-polymer system. The surfactant can enhance stability by improving dispersion and inhibiting nucleation and crystal growth [3].
The following diagram outlines a general decision-making workflow for developing and evaluating a this compound solid dispersion, based on the techniques described.
Diagram 1: Workflow for this compound Solid Dispersion Development
The table below summarizes the objectives and key findings of major enhancement strategies documented in recent literature.
| Strategy | Coformer/Component Used | Key Objective | Reported Outcome |
|---|---|---|---|
| Co-crystallization [1] | Trans-cinnamic acid (TCA) | Improve solubility and maintain non-cytotoxicity. | Successful cocrystal formation; characterization confirmed unique crystal pattern. |
| Co-crystallization [2] | Succinic Acid | Improve solubility and dissolution rate. | 25-fold increase in solubility; dissolution rate increased to 46.13% (vs. 25.99% for pure drug at 60 min). |
| Cyclodextrin Complexation [3] | β-cyclodextrin (β-CD) & Polymers (e.g., Plasdone S-630) | Enhance complexation efficiency (CE) and dissolution rate. | Ternary systems (drug-CD-polymer) showed superiority over binary systems in CE and dissolution. |
| Cyclodextrin Complexation [4] | β-CD, HP-β-CD, Me-β-CD | Determine reliable stability constants ((K_{1:1})) and study complexation in solution/solid state. | Confirmed 1:1 complex stoichiometry; (K_{1:1}) values were pH-dependent (higher for neutral GEM). |
| Eutectic Mixture [5] | Nicotinamide | Modify physicochemical properties via multicomponent solids. | Formation of a eutectic mixture (no cocrystal); melting point at 59.3°C at 8:2 molar ratio. |
| Lipid-Based System (SNEDDS) [6] | Lemon Oil, Cremophor EL, Capmul MCM-C8 | Develop a system for enhanced dissolution and oral absorption. | Formed nanoemulsions; significant improvement in dissolution rate compared to commercial tablets. |
Here are detailed methodologies for the key enhancement strategies, including preparation and evaluation.
This method is effective for forming new solid phases of this compound [1].
Complexation with cyclodextrins is a well-established method to enhance the solubility of BCS Class II drugs like this compound [3] [4].
SNEDDS are isotropic mixtures that spontaneously form nanoemulsions in the GI tract, enhancing the dissolution and absorption of lipophilic drugs [6].
The following diagram outlines a general decision-making workflow for selecting a dissolution enhancement strategy.
Q1: We attempted cocrystallization but our PXRD results show a physical mixture, not a new phase. What went wrong?
Q2: Why is the complexation efficiency of our this compound-β-cyclodextrin system low, requiring large amounts of CD?
Q3: Our this compound SNEDDS formulation precipitates upon dilution in dissolution media. How can this be prevented?
Selecting an appropriate stabilizer is critical to prevent nanocrystal aggregation and ensure physical stability. The table below summarizes stabilizers and key outcomes from recent studies.
| Stabilizer System | Stabilizer Type | Drug:Stabilizer Ratio | Particle Size (nm) | Zeta Potential (mV) | Key Outcome | Citation |
|---|---|---|---|---|---|---|
| PVP K30 + Tween 80 | Polymer + Surfactant | 1:2 (0.5% drug, 1% PVP, 2% Tween) | 238.2 ± 2.5 | -19.6 ± 0.1 | Successful formation via wet milling; significant solubility increase. | [1] |
| Polyvinyl Alcohol (PVA) | Polymer | Varied (See Protocol 2) | 191.0 | -12.0 | Optimized via BBD; achieved 96.2% drug release in 90 min. | [2] |
| HPMC + Soluplus | Polymer Combination | 1:1:0.5 (Drug:HPMC:Soluplus) | 366.8 ± 9.6 | -14.4 ± 0.4 | Effective for a poorly soluble drug (Cyclosporine A) using HPH. | [3] |
Here are detailed methodologies for two common techniques cited in the research.
This top-down method uses physical force to reduce particle size.
This bottom-up technique involves forming drug nanoparticles from a solution.
Nanosuspensions are thermodynamically unstable. Stabilizers work by providing a barrier between drug particles. The following diagram illustrates the primary stabilization mechanisms.
Q1: My nanosuspension shows rapid particle growth and aggregation. What could be the cause? This is a common issue related to insufficient stabilization [4].
Q2: How can I improve the dissolution rate and saturation solubility of my this compound formulation?
Q3: What are the critical factors for successfully scaling up a nanosuspension preparation?
This table compares the observed effects of Gemfibrozil in humanized PPARα-transgenic mice (PT group) and wild-type C57BL/6J mice (CT group) [1].
| Parameter Assessed | Findings in Wild-Type Mice (CT Group) | Findings in PPARα-Tg Mice (PT Group) | Interpretation & Comparative Conclusion |
|---|---|---|---|
| Hypolipidemic Effect | Induced | Induced | This compound was effective in both models [2] [1] |
| Liver Weight & Ratio | Significant increase | No obvious changes | PPARα-Tg mice showed reduced hepatomegaly, a classic rodent-specific effect [2] [1] |
| Hepatocyte Hypertrophy | Present (higher extent & incidence) | Present (lower extent & incidence) | The pathological change was less severe in the PPARα-Tg model [2] [1] |
| Enzyme Activities | ACOX, CAT, CNAT: Increased | ACOX, CNAT: Increased; CAT: No change | Differential enzyme response suggests a profile closer to the known human reaction in PPARα-Tg mice [2] [1] |
Here is the methodology used in the cited study to generate the comparative data [1].
| Protocol Element | Detailed Description |
|---|
| Animal Models | - PPARα-Tg Mice: Created by microinjecting a human PPARα transgenic vector into fertilized C57BL/6 mouse eggs. Genotype and protein expression were confirmed by PCR and Western blot [1].
The use of a humanized PPARα-transgenic model is grounded in a key species difference. The following diagram illustrates the pathway and the rationale behind the experiment.
The core hypothesis is that the human PPARα receptor in transgenic mice responds to this compound differently than the rodent receptor, leading to a safety profile that more accurately predicts human outcomes [1] [3].
For a comprehensive comparison guide, you could deepen your research in the following areas:
| Parameter | Sprague-Dawley Rat | Syrian Golden Hamster |
|---|---|---|
| Primary Excretion Route | Biliary (feces) at low dose; urinary at high dose (saturable biliary excretion) [1] [2] | Urinary [1] |
| Biliary Excretion (after i.v. dose) | ~93% of dose [3] | 7-20% of dose [1] |
| Urinary Excretion (after oral dose) | 55-70% of dose (high dose); less at low dose [1] [2] | ~90% of dose [1] |
| Key Metabolites | Acyl & ether glucuronides of gemfibrozil, 4'-ring hydroxylated metabolite, meta-benzoic acid metabolite, diol metabolite, acid-alcohol derivative [1] [4] | Glucuronide conjugates of this compound and its oxidative metabolites [1] |
| Hepatic Peroxisome Proliferation | Significant, associated with hepatocarcinogenesis [1] [5] | Less susceptible [1] |
| NF-κB Activation | Increased [5] | No change from control [5] |
| P450 Induction | Induces P450 3A1/2 and 2C6 [6] | Information not available in search results |
The data in the tables above were generated through the following key methodologies:
The diagrams below illustrate the key metabolic and excretion pathways of this compound, highlighting the differences between rats and hamsters.
The different excretion routes are critically important. As the diagram shows, the extensive biliary excretion and enterohepatic recycling in rats lead to prolonged exposure of the liver to this compound and its metabolites [1]. This results in a much higher "effective dose" to the rat liver, contributing to observed toxic effects like peroxisome proliferation and hepatocarcinogenesis [1]. In contrast, hamsters eliminate most of the drug via urine, leading to lower hepatic exposure and reduced toxicity [1].
The underlying mechanism for this difference involves species-specific expression and function of hepatobiliary transporters, particularly the Multidrug Resistance-Associated Protein 2 (Mrp2). Studies in Mrp2-deficient TR⁻ rats show a dramatically impaired biliary excretion of this compound glucuronides and a corresponding shift to urinary excretion, mirroring the pattern naturally seen in hamsters [3].
The following table summarizes the findings from studies investigating gemfibrozil's metabolic effects and toxicity in rodent models.
| Study Focus | Animal Model | This compound Dose & Duration | Key Findings on Toxicity & Effects | Citation |
|---|
| Metabolism & Disposition | Male & Female Sprague-Dawley Rats | Single oral dose (low and high) | • Induced hepatomegaly & hepatic peroxisome proliferation in rats. • No such evidence of these effects in humans. | [1] | | Comparative Drug Effects | Normal & Hypertriglyceridemic Rats | Various doses | • This compound: Lowered liver triglycerides and plasma LDL-C; raised HDL-C. • Bezafibrate: Had opposite effects (increased LDL-C, decreased HDL-C). | [2] | | Protective Effect (Liver) | Male NMRI Mice | 25, 50, 100 mg/kg for 10 days | • Protected against acetaminophen-induced hepatotoxicity. • Significantly decreased serum ALT and AST levels. • Increased antioxidant capacity (catalase, glutathione). | [3] | | Protective Effect (Lung) | Male Sprague-Dawley Rats | 25, 50, 100 mg/kg for 1-3 weeks | • Prevented bleomycin-induced lung injury and fibrosis. • Reduced lung index, collagen content, and tissue damage. | [4] | | Protective Effect (Brain) | Tay-Sachs Mice (Hexa-/-) | 8 mg/kg/day for 60 days | • Reduced GM2 ganglioside storage in the brain. • Suppressed glial activation and inflammation. • Improved behavior and increased lifespan via a PPARα-dependent mechanism. | [5] | | Aquatic Toxicity | Vibrio fischeri (bacterium) Daphnia magna (crustacean) | In vitro exposure | • EC50 for D. magna immobilization: 120 µM after 72h. • EC50 for V. fischeri bioluminescence inhibition: 180 µM after 15 min. | [6] |
For researchers looking to replicate or build upon these studies, here is a summary of the key methodologies employed.
| Study Objective | Detailed Experimental Protocol | Primary Endpoints Measured |
|---|
| Hepatoprotective Effect [3] | 1. Animals: Adult male NMRI mice. 2. Pretreatment: Oral GEM (25, 50, 100 mg/kg) or vehicle for 10 days. 3. Toxicity Induction: Single dose of acetaminophen (400 mg/kg, i.p.) on day 10. 4. Sacrifice: 24 hours post-APAP injection. | • Serum: ALT, AST activities. • Liver Tissue: Catalase activity, ROS, malondialdehyde (MDA), reduced glutathione (GSH) levels. • Histopathology: Hepatocyte degeneration, necrosis, inflammatory cell infiltration. | | Prevention of Lung Fibrosis [4] | 1. Animals: Male Sprague-Dawley rats. 2. Pretreatment: Oral GEM (25, 50, 100 mg/kg) for 3 days. 3. Fibrosis Induction: Single intratracheal dose of bleomycin (5 IU/kg). 4. Study Duration: Continued GEM treatment for 7 days (inflammatory phase) or 21 days (fibrotic phase). | • Lung Index: Ratio of lung weight to body weight. • Collagen Content: Measured by Sirius Red/Fast Green staining. • Macroscopic & Histopathological Analysis. | | Neuroprotection in Tay-Sachs [5] | 1. Animals: Tay-Sachs (Hexa-/-) mice (3 months old). 2. Treatment: Oral GEM (8 mg/kg/day) or vehicle via gavage for 60 days. | • Biochemical: GM2 ganglioside/glycoconjugate levels, GFAP (astrocytes), Iba1 (microglia) via immunoblotting. • Behavioral Tests. • Survival Analysis. |
This compound's diverse effects are largely mediated through its role as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist. The diagram below illustrates the key pathways involved in its mechanism and associated toxicological outcomes.
When evaluating this compound in rodent models, several critical factors emerge from the data:
The table below summarizes the comparative effects of gemfibrozil and clofibrate from key clinical studies.
| Parameter | This compound (600 mg bid) | Clofibrate (1 g bid) | Study Details |
|---|---|---|---|
| Type III Hyperlipoproteinemia [1] [2] | |||
| • Plasma Total Cholesterol | ▼ 54% | ▼ 40% | Significantly greater reduction with this compound (P < 0.05). |
| • VLDL Cholesterol | ▼ 79% | ▼ 59% | Significantly greater reduction with this compound (P < 0.05). |
| • Total Triglycerides | ▼ 70% | ▼ 48% | Significantly greater reduction with this compound (P < 0.05). |
| • HDL Cholesterol | ▲ 7% | ▲ 9% | No significant difference between drugs. |
| Mechanism of Action [3] | |||
| • VLDL Triglyceride Transport (Production) | ▼ 28% | No Significant Change | This compound decreases production and enhances clearance. |
| • VLDL Triglyceride Fractional Catabolic Rate | ▲ 92% | ▲ 35% | Both increase clearance, but this compound's effect is more pronounced. |
| Familial Combined Hyperlipidemia [4] [5] | |||
| • Plasma Triglycerides | Significant decrease vs. placebo | Significant decrease vs. placebo | No statistically significant difference was found between the two drugs. |
| • HDL Cholesterol | Significant increase vs. placebo | Significant increase vs. placebo | Both drugs increased HDL-C to the same extent. |
The data in the summary table is derived from rigorous clinical trial methodologies.
The following diagram illustrates the distinct mechanisms by which this compound and clofibrate exert their effects, based on pharmacological data [3] [6].
This compound exerts a dual mechanism by both reducing VLDL production in the liver and enhancing the clearance of triglyceride-rich particles from the blood. Clofibrate, in contrast, works primarily by increasing clearance [3] [6]. Both drugs activate the PPAR-α receptor, leading to increased lipoprotein lipase activity (enhancing breakdown of triglycerides) and decreased apolipoprotein C-III (which normally inhibits clearance) [6].
For researchers and clinicians, the data indicates:
The table below summarizes the core differences in mechanism, efficacy, and clinical application between these drug classes.
| Feature | Gemfibrozil (Fibrate) | Statins (e.g., Simvastatin, Atorvastatin) |
|---|---|---|
| Primary Mechanism | Activates PPAR-α (Peroxisome Proliferator-Activated Receptor Alpha) [1] | Inhibits HMG-CoA Reductase, the rate-limiting enzyme in hepatic cholesterol synthesis [2] |
| Key Molecular Actions | - ↓ Liver triglyceride release
The following tables summarize quantitative results from clinical trials and cohort studies that directly compare the two therapies.
Table 1: Lipid Efficacy from a 12-Week, Randomized, Double-Blind Study [3] This study compared Simvastatin (5-20 mg) and this compound (600 mg BID) in patients with primary hypercholesterolemia. Percent changes from baseline are shown.
| Lipid Parameter | This compound | Simvastatin |
|---|---|---|
| LDL Cholesterol | -17% to -18% | -26% to -34% |
| HDL Cholesterol | +16% to +17% | +7% to +9% |
| Triglycerides | More effective reduction | Less effective reduction |
Table 2: Long-Term Cardiovascular Outcomes from a Retrospective Cohort Study [6] This large study (n=223,699, median follow-up 7 years) compared the effectiveness of Simvastatin vs. This compound for primary prevention of MACE.
| Outcome | Hazard Ratio (HR) for Simvastatin vs. This compound (95% CI) |
|---|---|
| MACE (Composite of CV mortality, CHD, stroke) | 0.90 (0.88 - 0.93) |
| All-Cause Mortality | 0.88 (0.86 - 0.90) |
| Cardiovascular Mortality | 0.71 (0.67 - 0.76) |
| Non-Cardiovascular Mortality | 0.92 (0.89 - 0.95) |
Interpretation: An HR < 1.0 indicates that simvastatin was associated with a reduced risk compared to this compound [6].
Table 3: Efficacy in Diabetic Dyslipidemia from a 12-Week Open, Crossover Study [5] This study compared Atorvastatin (10-20 mg), this compound (900-1200 mg), and their low-dose combination in type 2 diabetic patients.
| Lipid Parameter | Atorvastatin | This compound | Low-Dose Combination |
|---|---|---|---|
| LDL Cholesterol | Most effective reduction | Less effective | -26.5% |
| Triglycerides | Less effective | Most effective reduction | -24.1% |
| HDL Cholesterol | -- | -- | +4.8% |
| Apolipoprotein B (ApoB) | Most effective reduction | Less effective | -21.8% |
| LDL Particle Size | -- | Increased | Increased |
For reproducibility and critical appraisal, here are the methodologies from the key studies cited.
1. Protocol: Long-Term Cardiovascular Outcomes Cohort Study [6]
2. Protocol: Short-Term Lipid Efficacy Clinical Trial [3]
3. Protocol: Diabetic Dyslipidemia Crossover Study [5]
The diagrams below illustrate the core mechanisms of each drug and critical interaction pathways.
This compound activates PPAR-α to lower triglycerides and raise HDL-C.
Statins inhibit HMG-CoA reductase, upregulating LDL receptors to clear LDL-C.
This compound inhibits statin metabolism, increasing myopathy risk.
| Method & Purpose | Key Validation Parameters (per ICH Guidelines) | Sample Matrix & Preparation | Experimental Protocol Summary |
|---|
| GC-MS/MS for Genotoxic Impurity [1] | • Analyte: Allyl chloride (genotoxic impurity) • Linearity: 30% to 150% of spec level • LOD/LOQ: 0.005 ppm / 0.01 ppm • Specificity: Confirmed • Accuracy/Precision: Meets ICH criteria | • Matrix: Gemfibrozil drug substance • Preparation: Direct analysis of dissolved sample | • Column: USP G27 (5% diphenyl, 95% dimethylpolysiloxane), 30m x 0.32mm ID, 1.5µm film. • Carrier Gas: Helium, 2.0 mL/min. • Detection: MS/MS in selective reaction monitoring mode. • Elution: Thermal gradient program. | | LC/MS for Bioanalysis [2] | • Analyte: this compound • Linearity: 0.5 to 50 µg/mL • LOQ: 0.5 µg/mL • Intra-day Precision: 1.6% - 10.7% RSD • Intra-day Accuracy: 85.6% - 108.7% of expected value | • Matrix: Human plasma (EDTA-anticoagulated) • Preparation: Protein precipitation with acetonitrile | • Column: C18 (50 x 2.1 mm, 5µm). • Mobile Phase: 0.1% formic acid in 50:50 acetonitrile/water. • Flow Rate: 300 µL/min. • Detection: Single quadrupole MS, ESI+ mode, SIM at m/z 251.5. • Internal Standard: Deuterated this compound (GFZ-d6). | | UV-Spectrophotometry for Formulation [3] | • Analyte: this compound in microemulsions • Linearity (R²): 0.9984 • Precision (CV): < 5% • Accuracy (Recovery): 98% - 102% • Wavelength: 276 nm | • Matrix: Microemulsion formulation • Preparation: Dissolution in absolute ethanol | • Instrument: UV Spectrophotometer. • Detection: Absorbance measured at 276 nm. • Procedure: Calibration curve constructed from 0.02 to 0.09 mg/mL in ethanol. |
To further aid in understanding the procedural details, here are the experimental workflows for the GC-MS/MS and LC/MS methods.
The table below summarizes quantitative data on excretion routes and key metabolite exposure from preclinical and clinical studies.
| Species / Human | Primary Excretion Route | Key Quantitative Data on Excretion | Noteworthy Metabolites & Relative Exposure | Experimental Dose & Model |
|---|---|---|---|---|
| Rat [1] [2] | Predominantly Biliary/Fecal | 55-70% of low oral dose (30 mg/kg) excreted in feces; suggests saturated biliary excretion at high dose (2000 mg/kg) with 55-70% in urine [1]. | Multiple metabolites identified in urine, including glucuronide conjugates, a diol metabolite, and phenolic metabolites [3]. | Single oral dose (30 or 2000 mg/kg) or intravenous dose in Sprague-Dawley rats; bile-duct cannulated studies [1]. |
| Syrian Golden Hamster [1] | Predominantly Urinary | ~90% of a single oral dose excreted in urine [1]. | Information on specific metabolite profiles in hamsters is less detailed in the provided results. | Single oral dose (30 mg/kg) or intravenous dose [1]. |
| Mrp2-Deficient TR⁻ Rat [4] | Urinary (due to transporter deficiency) | Biliary excretion impaired: 22% of IV dose vs. 93% in Wistar rats. Urinary excretion increased to 78% vs. 2.6% in Wistar rats [4]. | Altered metabolite profiles in plasma, liver, and kidney due to impaired biliary excretion and upregulation of Mrp3 [4]. | Intravenous dose in transporter-deficient model [4]. |
| Mouse [5] | Information not specified | The molar ratio of gemfibrozil 1-O-β-glucuronide to parent this compound at steady-state was 91% [5]. | High exposure of the glucuronide metabolite (Gem-glu) relative to parent drug [5]. | Fed a 0.75% this compound diet for 7 days to reach steady state [5]. |
| Human [5] [6] | Predominantly Urinary | ~70% of a dose is eliminated in the urine, mostly as conjugates [6]. Gem-glu/GEM molar ratio is much lower: 10-15% [5]. | Major metabolites are this compound 1-O-β-glucuronide (Gem-glu), and oxidative metabolites (M1 and M2) from hydroxylation [6] [7]. | Therapeutic dose (900-1200 mg daily) in clinical trials [5]. |
The following methodologies are foundational for identifying and characterizing this compound metabolites.
In Vivo Disposition Studies [1] [2]
Metabolite Isolation and Identification in Rat Urine [3]
Diagram illustrating the core experimental workflow for this compound metabolite identification and characterization [1] [3].
The summarized data provides critical insights for translational research.
| Endpoint | Rodent Response (Rats/Mice) | Human Response | Key Supporting Evidence |
|---|---|---|---|
| Peroxisome Proliferation | Significant increase in liver peroxisome number and size [1] | Not observed [1] [2] | Morphological and enzyme activity data from NTP studies [1] |
| Hepatocyte Proliferation | Marked increase [1] | Not induced [1] | Cell proliferation analysis in rodent livers [1] |
| Key Enzyme Induction | Strong induction of peroxisomal (e.g., ACOX) and microsomal fatty acid-oxidizing enzymes [1] [2] | Induction of genes for lipid metabolism (e.g., apoCIII), but not peroxisome proliferation-associated genes [1] [3] | Gene expression and enzyme activity assays in primary hepatocytes and in vivo models [1] [3] |
| Hepatocarcinogenicity | Hepatocellular tumors observed after long-term exposure [1] | No increased incidence found in epidemiological studies [1] [4] | Chronic rodent bioassays and human clinical/epidemiological data [1] [4] |
The data in the table above is generated through standardized and specialized experimental models. Here are the methodologies for the key approaches cited.
This classic protocol involves feeding gemfibrozil to rodents and examining pathological and biochemical endpoints [1].
To overcome species differences, transgenic models have been developed to directly test the role of human PPARα.
This approach isolates the cellular response by using liver cells directly.
The following diagram illustrates the key molecular pathway that explains why this compound causes liver cancer in rodents but not in humans.
The core difference lies in the downstream regulatory network. In rodents, PPARα activation leads to the downregulation of specific microRNAs (like let-7C), which subsequently allows for the increased expression of oncogenes like c-Myc, driving cell proliferation [1] [4]. This critical step does not occur in humans or in mice expressing the human PPARα gene [1] [4]. Therefore, while the beneficial lipid-metabolizing genes are induced in both species, the pro-proliferative signals are not activated in humans.
The evidence supports the use of advanced models to accurately assess human risk.
Irritant;Health Hazard;Environmental Hazard